molecular formula C19H25ClN2O3 B029576 Dilevalol hydrochloride CAS No. 75659-08-4

Dilevalol hydrochloride

Katalognummer: B029576
CAS-Nummer: 75659-08-4
Molekulargewicht: 364.9 g/mol
InChI-Schlüssel: WQVZLXWQESQGIF-WJKBNZMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dilevalol hydrochloride is the R,R-stereoisomer of the adrenergic receptor antagonist labetalol. This compound possesses a unique and pharmaceutically significant mechanism of action, functioning as a selective β2-adrenergic receptor agonist (sympathomimetic) while concurrently acting as a non-selective α1-adrenergic receptor antagonist (sympatholytic). This dual activity makes it a valuable pharmacological tool for researching vasodilation, hypertension, and cardiac function without the intrinsic sympathomimetic activity on β1-receptors. Its primary research value lies in studying the distinct contributions of stereoisomerism to drug efficacy and side-effect profiles, as dilevalol exhibits a different pharmacological spectrum compared to the racemic mixture (labetalol) and its other isomers. Researchers utilize this compound in cardiovascular studies to investigate peripheral vasodilation mediated by β2-agonism and α1-blockade, and to explore the metabolic fate and receptor binding kinetics of chiral molecules. Due to its specific profile, dilevalol hydrochloride is a critical reference standard in medicinal chemistry and preclinical research for the development of novel antihypertensive agents with improved selectivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

75659-08-4

Molekularformel

C19H25ClN2O3

Molekulargewicht

364.9 g/mol

IUPAC-Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1

InChI-Schlüssel

WQVZLXWQESQGIF-WJKBNZMCSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Isomerische SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Kanonische SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Andere CAS-Nummern

75659-08-4

Synonyme

AH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate

Herkunft des Produkts

United States

Foundational & Exploratory

Dilevalol hydrochloride's primary mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of Dilevalol hydrochloride, focusing on its distinct mechanism as the (R,R)-stereoisomer of labetalol.

Primary Mechanism & Pharmacodynamic Profile


-Adrenergic Modulation and Vasodilatory Signaling

Executive Summary

Dilevalol hydrochloride represents a distinct pharmacological entity derived from the chiral resolution of labetalol.[1] While labetalol is a racemic mixture acting as a mixed


-antagonist, Dilevalol (the R,R-isomer)  functions primarily as a non-selective 

-adrenergic antagonist with potent, intrinsic partial

-agonist activity
.[2][3]

Unlike its parent racemate, Dilevalol possesses negligible affinity for


-adrenergic receptors.[1][3][4] Its antihypertensive efficacy is driven by a dual mechanism:[4][5][6]
  • Cardiac Unloading:

    
    -receptor antagonism reduces myocardial oxygen demand.
    
  • Active Vasodilation: Intrinsic Sympathomimetic Activity (ISA) at vascular

    
    -receptors drives systemic vascular resistance (SVR) reduction.
    

This guide analyzes the molecular signaling pathways, structural basis of action, and experimental validation protocols required to characterize this compound.

Structural Basis of Action

Labetalol possesses two chiral centers, resulting in four stereoisomers.[2] The pharmacological activity is unevenly distributed among these isomers, a concept known as stereoselective pharmacodynamics.

Isomer ConfigurationPrimary Pharmacological Activity
(R,R)-Isomer (Dilevalol) Non-selective

-blockade + Potent

-agonism (Vasodilation)
(S,R)-IsomerPotent

-blockade (primary source of labetalol's

-activity)
(S,S)-IsomerNegligible activity
(R,S)-IsomerNegligible activity

Key Insight: Researchers utilizing Dilevalol must recognize that they are isolating the


-modulating component of labetalol. The 

-blocking properties often attributed to labetalol are effectively absent in Dilevalol (selectivity ratio

).

Molecular Signaling Mechanism

The clinical efficacy of Dilevalol stems from its ability to simultaneously antagonize cardiac


 receptors and stimulate vascular 

receptors.
The -Agonist Pathway (Vasodilation)

Dilevalol binds to the


-adrenergic receptor on vascular smooth muscle cells (VSMC) as a partial agonist.[4] This triggers the 

-protein signaling cascade, resulting in relaxation.
  • Ligand Binding: Dilevalol binds to the orthosteric site of the

    
    -AR.
    
  • 
     Coupling:  The receptor undergoes a conformational change, exchanging GDP for GTP on the 
    
    
    
    subunit.
  • cAMP Production: Activated

    
     stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.
    
  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the

    
    -Calmodulin complex.
    
  • Relaxation: Decreased phosphorylation of myosin light chains prevents cross-bridge cycling, causing vasodilation.

Pathway Visualization

The following diagram illustrates the divergent signaling between


 antagonism (Heart) and 

agonism (Vessels).

Dilevalol_Mechanism cluster_Heart Cardiac Myocyte (Beta-1) cluster_Vessel Vascular Smooth Muscle (Beta-2) Dilevalol Dilevalol HCl (R,R-Isomer) B1_Rec Beta-1 Receptor Dilevalol->B1_Rec Antagonism (Block) B2_Rec Beta-2 Receptor Dilevalol->B2_Rec Partial Agonism Gs_Heart Gs Protein B1_Rec->Gs_Heart Coupling Blocked AC_Heart Adenylyl Cyclase Gs_Heart->AC_Heart Effect_Heart Reduced Chronotropy (Heart Rate) AC_Heart->Effect_Heart Gs_Vessel Gs Protein B2_Rec->Gs_Vessel Activation cAMP cAMP Increase Gs_Vessel->cAMP PKA PKA Activation cAMP->PKA MLCK MLCK Inhibition PKA->MLCK Phosphorylation Effect_Vessel Vasodilation (Decreased SVR) MLCK->Effect_Vessel

Caption: Differential signaling of Dilevalol. Red lines indicate blockade (


); Green lines indicate partial activation (

) leading to vasodilation.

Experimental Validation Protocols

To validate the specific mechanism of Dilevalol in a research setting, one must distinguish its


-mediated vasodilation from 

-blockade or non-specific effects.
Protocol A: Isolated Aortic Ring Assay (Functional Vasodilation)

Objective: Confirm that Dilevalol-induced relaxation is mediated by


 receptors and not 

blockade.

Reagents:

  • Phenylephrine (PE):

    
     agonist (Contractile agent).
    
  • ICI 118,551: Selective

    
     antagonist.[4]
    
  • Atenolol: Selective

    
     antagonist.
    

Workflow:

  • Preparation: Mount rat thoracic aortic rings in Krebs-Henseleit buffer (

    
    , 95% 
    
    
    
    /5%
    
    
    ).
  • Pre-contraction: Induce sub-maximal contraction (

    
    ) using Phenylephrine (
    
    
    
    ). Wait for stable plateau.
  • Dilevalol Challenge: Add cumulative concentrations of Dilevalol (

    
     to 
    
    
    
    ).
    • Expected Result: Dose-dependent relaxation.

  • Mechanistic Probe (The Critical Step):

    • Group 1 (Control): Dilevalol only.

    • Group 2 (

      
       Block):  Pre-incubate with ICI 118,551 (
      
      
      
      ) for 30 mins, then repeat Dilevalol challenge.
    • Group 3 (

      
       Block):  Pre-incubate with Atenolol (
      
      
      
      ), then repeat.

Interpretation:

  • If relaxation is abolished by ICI 118,551 but unaffected by Atenolol, the mechanism is confirmed as

    
    -mediated.
    
  • If relaxation persists despite ICI 118,551, check for potential

    
     blockade (unlikely with pure Dilevalol) or direct calcium channel effects.
    
Protocol B: Radioligand Binding Assay (Receptor Affinity)

Objective: Quantify the selectivity ratio (


 vs 

).
ParameterAssay Conditions
Target

Receptors
Source Tissue Rat Heart / Lung Membranes
Radioligand

-Dihydroalprenolol
Non-specific Propranolol (

)
Dilevalol Range

to

Data Analysis: Calculate


 using the Cheng-Prusoff equation: 

.
  • Validation Criteria: Dilevalol

    
     for 
    
    
    
    receptors should be
    
    
    .
    
    
    for
    
    
    should be
    
    
    (or significantly higher than
    
    
    ), demonstrating >100-fold selectivity.

Comparative Data Summary

The following table summarizes the pharmacological distinction between the racemate (Labetalol) and the pure isomer (Dilevalol).

FeatureLabetalol (Racemate)Dilevalol (R,R-Isomer)

-Blockade Potency
1x (Baseline)~4x Potency

-Agonism (ISA)
WeakHigh (~7x Potency)

-Blockade
Potent (via S,R isomer)Negligible
Hemodynamic Effect

BP,

HR,

SVR

BP,

HR (maintained by ISA),

SVR
Primary Vasodilator Mechanism

Antagonism

Partial Agonism

References

  • Sybertz, E. J., et al. (1987). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[1][2][3][4][5] Journal of Pharmacology and Experimental Therapeutics.

  • Frishman, W. H. (1989). "Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity."[1][2][4] The American Journal of Cardiology.

  • DrugBank Online. (2023). "Dilevalol: Pharmacology and Interactions."

  • Matsunaga, K., et al. (1989). "Mechanisms of the vasodilator action of dilevalol." Journal of Pharmacobio-dynamics.

  • Clifton, G. D., et al. (1989). "The dose dependency of the alpha-adrenoceptor antagonist and beta-adrenoceptor partial agonist activity of dilevalol and labetalol in man." British Journal of Clinical Pharmacology.

Sources

The Role of Nonselective Beta Blockade in Dilevalol’s Effects: A Pharmacodynamic Analysis

[1]

Executive Summary Dilevalol, the

12

vasodilation mediated by potent partial

-agonism
nonselective

-blockade
2


Molecular Pharmacology: The Dual-Action Matrix

To understand the role of nonselective beta-blockade in Dilevalol, one must first decouple its receptor binding profile from that of Labetalol.

Stereochemical Distinction

Labetalol is a racemic mixture of four isomers. Its







3
Receptor Binding Dynamics

Dilevalol is classified as a nonselective beta-adrenergic antagonist with marked Intrinsic Sympathomimetic Activity (ISA) at the


 receptor.
  • 
     Receptor (Heart):  Acts as a competitive antagonist . It blocks the binding of endogenous catecholamines (norepinephrine/epinephrine), inhibiting adenylate cyclase activation.[4]
    
  • 
     Receptor (Vascular Smooth Muscle):  Acts as a partial agonist .[2] It binds to the receptor and stimulates cyclic AMP (cAMP) production, albeit to a lesser degree than a full agonist like isoproterenol, resulting in vasodilation.
    
  • 
     Receptor (Antagonism):  Crucially, because it occupies the 
    
    
    receptor with high affinity, it antagonizes the effects of full agonists if the endogenous sympathetic tone is high.
Signaling Pathway Visualization

The following diagram illustrates how Dilevalol's nonselective binding produces divergent downstream effects in cardiac versus vascular tissue.

Dilevalol_MOAcluster_HeartCardiac Tissue (Beta-1)cluster_VesselVascular Smooth Muscle (Beta-2)DilevalolDilevalol (R,R-Isomer)B1_RecBeta-1 ReceptorDilevalol->B1_RecCompetitiveAntagonismB2_RecBeta-2 ReceptorDilevalol->B2_RecPartial Agonism(High Affinity)AC_HeartAdenylate CyclaseB1_Rec->AC_HeartInhibitionNEEndogenousCatecholaminesNE->B1_RecBlocked by DilevalolcAMP_HeartcAMP ProductionAC_Heart->cAMP_HeartReducedEffect_HeartDecreased Chronotropy(Heart Rate)Decreased InotropycAMP_Heart->Effect_HeartAC_VesselAdenylate CyclaseB2_Rec->AC_VesselStimulation(ISA)cAMP_VesselcAMP ProductionAC_Vessel->cAMP_VesselIncreasedMLCKMLCK PhosphorylationcAMP_Vessel->MLCKInhibits ContractionEffect_VesselVasodilation(Decreased SVR)MLCK->Effect_Vessel

Figure 1: Differential signal transduction of Dilevalol at


The Functional Role of Nonselective Blockade

The "nonselective beta blockade" is not merely a side effect of Dilevalol's profile; it is the stabilizing mechanism that permits safe vasodilation.

The "Brake and Accelerator" Paradigm

Pure vasodilators (e.g., hydralazine) or

  • The Accelerator (

    
     Agonism):  Dilevalol actively lowers SVR through 
    
    
    -mediated relaxation of vascular smooth muscle.
  • The Brake (

    
     Blockade):  Simultaneously, Dilevalol blocks cardiac 
    
    
    receptors.[5] This prevents the baroreceptor reflex from increasing the heart rate.
Why Nonselective?

If Dilevalol were a selective




nonselective blockade


Hemodynamic Consequences

The integration of these effects results in a unique hemodynamic profile compared to other antihypertensives:

ParameterPure

-Blocker (e.g., Propranolol)
DilevalolPhysiological Mechanism
Heart Rate Decreased (Marked)Decreased (Slight)

blockade vs. reflex tone balance.[6]
Cardiac Output DecreasedPreserved / Unchanged Vasodilation offloads the heart (afterload reduction).
SVR Increased (Initially)Decreased Direct

partial agonism.
Renal Blood Flow Often DecreasedPreservedLack of renal vasoconstriction.

Experimental Protocols for Validation

To empirically verify the role of nonselective beta-blockade in Dilevalol's effects, researchers must distinguish between intrinsic activity and antagonistic activity . The following protocols are standard for this differentiation.

Protocol A: Differentiating ISA from Antagonism (Guinea Pig Trachea)

This ex vivo assay isolates the

  • Preparation: Isolate guinea pig tracheal chains (rich in

    
     receptors).
    
  • Pre-contraction: Induce tone using histamine or carbachol (

    
     M).
    
  • Dose-Response (Agonism): Administer cumulative doses of Dilevalol (

    
     to 
    
    
    M).
    • Observation: Relaxation indicates ISA (

      
       agonism).[7]
      
  • Validation (Blockade): Repeat the curve in the presence of a high concentration of a specific

    
    -blocker (e.g., Propranolol).
    
    • Result: A rightward shift of the Dilevalol curve confirms the relaxation is mediated via

      
       receptors (demonstrating the "blockable" nature of its agonism).
      
Protocol B: Assessing Blockade vs. Reflex Tachycardia (Pithed Rat Model)

This in vivo model removes central baroreflexes, allowing isolation of peripheral receptor effects.

  • Subject: Male Wistar rats, pithed (CNS destroyed) and mechanically ventilated.

  • Challenge: Stimulate the spinal cord electrically (selectively releases norepinephrine) OR administer exogenous Isoproterenol.

  • Measurement: Record Heart Rate (HR) and Diastolic Blood Pressure (DBP).

  • Intervention: Administer Dilevalol IV.

    • Effect on DBP: Reduction (due to

      
       vasodilation).[1][3][8]
      
    • Effect on HR: Inhibition of the tachycardia induced by spinal stimulation or isoproterenol.

    • Interpretation: The suppression of the HR spike confirms potent

      
       blockade . If Dilevalol lacked 
      
      
      blockade, the isoproterenol challenge would still cause massive tachycardia.
Experimental Workflow Diagram

Experimental_Protocolcluster_InVivoIn Vivo Validation (Pithed Rat)cluster_ExVivoEx Vivo Validation (Trachea)Step1Induce Tachycardia(Isoproterenol)Step2AdministerDilevalolStep1->Step2Step3Measure HR ResponseStep2->Step3Result1Tachycardia BLOCKED(Confirms B1 Antagonism)Step3->Result1StepAPre-contractedTissueStepBAdministerDilevalolStepA->StepBStepCMeasure TensionStepB->StepCResult2Relaxation Observed(Confirms B2 Agonism)StepC->Result2

Figure 2: Workflow to isolate and confirm the dual pharmacodynamic properties of Dilevalol.

Safety and Toxicology Considerations

While the hemodynamic profile of Dilevalol is advantageous, its development was halted in several markets due to hepatotoxicity . This is distinct from its beta-blocking mechanism but relevant for drug development professionals analyzing this compound class. The toxicity is believed to be idiosyncratic and metabolic in origin, rather than a direct consequence of nonselective beta-blockade. However, the metabolic burden of the specific isomer should be considered in any derivative research.

References

  • Lalonde, R. L., et al. (1990).[9] Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension. Pharmacotherapy.[1][2][4][8][9][10][11]

  • Wallin, J. D., & Frishman, W. H. (1989).[1] Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity.[1][3] Journal of Clinical Pharmacology.[1][10]

  • Fujimura, A., et al. (1989).[10] Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol. Journal of Clinical Pharmacology.[1][10]

  • Kendall, M. J., et al. (1990).[12] Investigation of the beta 2-agonist properties of dilevalol: metabolic effects of intravenous infusion.[12] Journal of Human Hypertension.[12]

  • Matsunaga, K., et al. (1989). Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol. Journal of Pharmacobio-dynamics.

The Dilevalol Paradox: A Technical Analysis of Chiral Switching and Hepatotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Discovery and Development Timeline of Dilevalol Hydrochloride Content Type: Technical Whitepaper / Post-Mortem Analysis Audience: Researchers, Medicinal Chemists, and Regulatory Affairs Professionals

Executive Summary

Dilevalol hydrochloride represents a pivotal case study in the history of "chiral switching"—the development of a single enantiomer or diastereomer from a previously approved racemic drug. Developed as the (


)-diastereomer of the non-selective antagonist Labetalol , Dilevalol was engineered to maximize vasodilatory 

-agonism while minimizing the orthostatic hypotension associated with

-blockade. Despite superior hemodynamic efficacy, its development was halted in the United States (1990) and restricted globally due to severe, idiosyncratic hepatotoxicity. This guide deconstructs the molecular rationale, pharmacological divergence, and toxicological failure of Dilevalol.

Phase 1: Molecular Origins & Stereochemical Resolution

The Chiral Challenge

Labetalol, the parent compound, possesses two chiral centers, resulting in a mixture of four stereoisomers.[1] In the racemic formulation used clinically, these isomers exhibit distinct pharmacodynamic profiles. The discovery of Dilevalol was not a de novo synthesis but a targeted isolation of the most pharmacologically distinct isomer.

Stereochemical Configuration:

  • Labetalol (Racemate): Equal mixture of (

    
    ), (
    
    
    
    ), (
    
    
    ), and (
    
    
    ).[1]
  • (

    
    )-isomer:  Potent 
    
    
    
    -blocker (responsible for orthostatic hypotension).[1]
  • (

    
    )-isomer (Dilevalol):  Potent non-selective 
    
    
    
    -blocker with intrinsic sympathomimetic activity (ISA) at
    
    
    receptors; negligible
    
    
    affinity.[2]
Experimental Workflow: Chiral Resolution

The isolation of Dilevalol required moving beyond standard fractional crystallization to more advanced stereoselective techniques.

Figure 1: The Chiral Resolution Workflow

DilevalolResolution Racemate Labetalol HCl (Racemic Mixture) Base Free Base Generation Racemate->Base NaOH/H2O Resolution Chiral Resolution (Diastereomeric Salt Formation) Base->Resolution + Chiral Acid (e.g., DBTA) Filtration Filtration & Recrystallization Resolution->Filtration RR_Isomer Dilevalol (R,R) Precipitate Filtration->RR_Isomer Solid Phase Other_Isomers Supernatant (S,R / R,S / S,S) Filtration->Other_Isomers Liquid Phase Acidification HCl Salt Formation RR_Isomer->Acidification HCl/IPA

Caption: Workflow for isolating the (R,R)-isomer (Dilevalol) from racemic Labetalol using diastereomeric salt resolution.

Technical Protocol: Isolation of Dilevalol

Note: This protocol synthesizes standard industrial resolution methods for amino-alcohols.

  • Free Base Liberation: Dissolve Labetalol HCl (100g) in water. Adjust pH to 10.0 using 5N NaOH. Extract the oily free base into ethyl acetate.

  • Resolution Agent Addition: Add equimolar dibenzoyl-D-tartaric acid (DBTA) in isopropanol. The (

    
    )-isomer forms a less soluble diastereomeric salt with DBTA compared to other isomers.
    
  • Crystallization: Heat to reflux, then cool slowly to 4°C over 12 hours. The (

    
    )-Labetalol-DBTA salt precipitates.
    
  • Purification: Recrystallize the salt twice from ethanol to achieve >98% diastereomeric excess (de).

  • Salt Exchange: Suspend the purified salt in water, basify with NaOH to release the (

    
    )-base, extract into ethanol, and treat with anhydrous HCl gas to yield Dilevalol Hydrochloride .
    

Phase 2: Pharmacological Divergence

Dilevalol was designed to solve the "Beta-Blocker Problem"—the increase in systemic vascular resistance (SVR) caused by unopposed


-constriction when 

receptors are blocked.
Mechanism of Action

Unlike propranolol (which increases SVR) or pure labetalol (which lowers SVR via


-blockade), Dilevalol lowers blood pressure primarily through 

-mediated vasodilation
.[1]
Table 1: Receptor Binding Profile (

values)
Receptor TargetLabetalol (Racemate)Dilevalol (

-isomer)
Physiological Outcome

-Adrenergic
Moderate BlockadeHigh Potency Blockade (4x Racemate)Reduced Heart Rate / Contractility

-Adrenergic
AntagonistPartial Agonist (ISA) (7x Potency)Vasodilation / Bronchodilation

-Adrenergic
High Potency BlockadeNegligible AffinityMinimal Orthostatic Hypotension
Figure 2: Pharmacodynamic Signaling Pathways

PD_Signaling Dilevalol Dilevalol HCl Beta1 Beta-1 Receptor (Heart) Dilevalol->Beta1 Beta2 Beta-2 Receptor (Vascular Smooth Muscle) Dilevalol->Beta2 Alpha1 Alpha-1 Receptor (Vasculature) Dilevalol->Alpha1 Block Antagonism Beta1->Block Agonist Partial Agonism (ISA) Beta2->Agonist NoBind Negligible Binding Alpha1->NoBind cAMP_Down ↓ cAMP Block->cAMP_Down cAMP_Up ↑ cAMP Agonist->cAMP_Up HR ↓ Heart Rate ↓ Contractility cAMP_Down->HR Vaso Vasodilation ↓ SVR cAMP_Up->Vaso

Caption: Dilevalol acts as a Beta-1 antagonist and Beta-2 partial agonist, leading to reduced cardiac load and vasodilation.[2]

Phase 3: Clinical Development & The Toxicology Pivot

The Promise (1987–1989)

Clinical trials demonstrated that Dilevalol maintained cardiac output better than Atenolol or Metoprolol due to its vasodilatory properties. It was positioned as the ideal antihypertensive for active patients.

  • Key Finding: Unlike Labetalol, Dilevalol did not cause significant postural hypotension because it preserved

    
    -adrenergic tone while actively dilating vessels via 
    
    
    
    stimulation.
The Failure (1990)

The drug's trajectory collapsed during the New Drug Application (NDA) review in the US.

  • Event: The FDA advisory committee noted a disturbing rate of elevated liver enzymes (transaminases) in clinical trials.

  • Comparison: While Labetalol carries a known risk of hepatotoxicity, Dilevalol showed a higher incidence and severity of hepatocellular injury.

  • Outcome: Schering-Plough withdrew the US NDA in August 1990. The drug was subsequently withdrawn or severely restricted in markets where it had been approved (e.g., Portugal, Japan).

Mechanistic Hypothesis: Metabolic Toxicity

The toxicity is believed to be idiosyncratic metabolic toxicity .

  • Glucuronidation: Dilevalol is heavily metabolized by UGT enzymes.

  • Reactive Intermediates: In specific phenotypes, the metabolism may shift toward CYP450-mediated oxidation, creating a reactive quinone-imine intermediate.

  • Haptenization: This intermediate binds to hepatic proteins, triggering an immune-mediated destruction of hepatocytes.

Technical Appendix: Radioligand Binding Assay Protocol

Purpose: To validate the


 of Dilevalol at 

vs

receptors.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: [125I]-Iodocyanopindolol (high affinity

    
    -antagonist).
    
  • Tissue Source: Rat heart (

    
     enriched) and Rat lung (
    
    
    
    enriched) membrane preparations.

Procedure:

  • Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation: In 96-well plates, add:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 50

      
      L [125I]-Iodocyanopindolol (0.5 nM final).
      
    • 50

      
      L Dilevalol (concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity in a gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Chiralpedia. (2003). Dilevalol - Stereochemical aspects of drug action and disposition.[1][3][4][5] Springer.[1] 1[1][6][7][8][9][10][11]

  • PubMed. (1989).[3] Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity.[1][3] Journal of Clinical Pharmacology.[3] 3[6][8][11]

  • LiverTox. (2017).[10] Labetalol - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. 10

  • Drugs.com. (2023). Labetalol Prescribing Information.[2][6][3][10][12]12[6][7][8][11]

  • PubMed. (2018). Safety data and withdrawal of hepatotoxic drugs.[1][10][13] Therapie.[1][2][10][12] 13[8]

Sources

Methodological & Application

Application Note: Experimental Protocols for Dilevalol Hydrochloride in Rat Models of Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Profile[1][2][3][4][5][6][7][8][9][10]

Dilevalol hydrochloride is the (


)-stereoisomer of the racemic drug labetalol.[1][2][3] Unlike its parent racemate, which relies heavily on 

-adrenergic blockade for vasodilation, dilevalol distinguishes itself through potent partial

-adrenergic agonism
combined with non-selective

-adrenergic blockade.[4][5][6]

This unique profile allows dilevalol to reduce systemic vascular resistance (SVR) while preserving renal blood flow, making it a critical tool in studying hypertension with renal comorbidities.

Key Mechanistic Differentiators
  • 
    -Agonism (Vasodilation):  Dilevalol is approximately 7-fold more potent as a 
    
    
    
    -agonist than labetalol.[5] This is the primary mechanism of vasodilation, contrasting with the
    
    
    -blockade of labetalol.
  • 
    -Blockade (Cardioprotection):  It exhibits 4-fold higher potency in non-selective 
    
    
    
    -blockade compared to labetalol, preventing reflex tachycardia despite vasodilation.
  • 
    -Affinity:  Negligible.[4][5] Dilevalol displays minimal affinity for 
    
    
    
    -receptors at therapeutic doses.[4]
Mechanistic Pathway Diagram

Dilevalol_Mechanism Dilevalol Dilevalol HCl Beta1 β1-Receptors (Heart) Dilevalol->Beta1 Antagonist Beta2 β2-Receptors (Vascular Smooth Muscle) Dilevalol->Beta2 Partial Agonist Alpha1 α1-Receptors (Vasculature) Dilevalol->Alpha1 Negligible Affinity Effect_HR Prevent Reflex Tachycardia Beta1->Effect_HR Effect_Vaso Vasodilation (Decreased SVR) Beta2->Effect_Vaso Renal Preserved Renal Perfusion Effect_Vaso->Renal

Figure 1: Pharmacodynamic signaling of Dilevalol HCl. Note the dual action of


 antagonism and 

agonism, with negligible

interaction.

Pre-Clinical Formulation Strategy

Dilevalol HCl is a water-soluble salt.[1][2][3] Proper vehicle selection is critical to avoid confounding hemodynamic variables (e.g., pH-induced vascular irritation).

Stock Solution Preparation (Acute IV)
  • Concentration: 1.0 mg/mL (stock); dilute as necessary for lower doses.

  • Vehicle: 0.9% Sterile Saline (NaCl).

  • pH Adjustment: Dilevalol HCl solutions are naturally acidic. For IV bolus, buffer to pH 5.5–6.5 using minimal 0.1N NaOH if the concentration exceeds 5 mg/mL. For standard low-dose stocks (1 mg/mL), saline buffering is usually sufficient.

  • Stability: Prepare fresh daily. Protect from light.[7]

Oral Suspension (Chronic Dosing)

For oral gavage in conscious rats:

  • Vehicle: Distilled water or 0.5% Methylcellulose (if suspension stability is required for high concentrations).

  • Solubility: Freely soluble in water (~20 mg/mL).[7]

Protocol A: Acute Hemodynamic Assessment (IV)

Objective: To determine the immediate dose-response relationship of Dilevalol on Mean Arterial Pressure (MAP) and Heart Rate (HR). Model: Anesthetized Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR).

Experimental Setup
  • Anesthesia: Urethane (1.2–1.5 g/kg, IP) is preferred over Pentobarbital or Isoflurane as it preserves baroreceptor reflexes and autonomic tone.

  • Cannulation:

    • Right Carotid Artery: Connect to a pressure transducer for continuous MAP/HR monitoring.

    • Left Jugular Vein: Cannulate for drug administration.

  • Stabilization: Allow 30 minutes post-surgery for hemodynamic parameters to baseline.

Dosing Regimen (Cumulative Bolus)

Administer bolus doses every 15–20 minutes, ensuring parameters return to steady state (or establish a new baseline) before the next dose.

StepDose (mg/kg, IV)Volume (mL/kg)Expected Outcome
1 Vehicle (Saline)1.0No significant change (Control)
2 0.11.0Mild

-blockade; minimal MAP change
3 0.31.0Onset of vasodilation; HR stability
4 1.01.0Significant MAP reduction; Peak

effect
5 3.01.0Maximal efficacy plateau
Workflow Diagram

Acute_Protocol cluster_prep Preparation Phase cluster_dosing Cumulative Dosing Phase Anesthesia Anesthesia (Urethane 1.2g/kg IP) Surgery Cannulation (Carotid & Jugular) Anesthesia->Surgery Stabilize Stabilization (30 mins) Surgery->Stabilize Dose1 Dose 1: 0.1 mg/kg Stabilize->Dose1 Measure1 Record MAP/HR (15 min) Dose1->Measure1 Dose2 Dose 2: 0.3 mg/kg Measure1->Dose2 Measure2 Record MAP/HR (15 min) Dose2->Measure2 Dose3 Dose 3: 1.0 mg/kg Measure2->Dose3

Figure 2: Workflow for acute intravenous assessment of Dilevalol in anesthetized rats.

Protocol B: Chronic Oral Administration (SHR Model)

Objective: To evaluate long-term antihypertensive efficacy and potential tolerance. Model: Spontaneously Hypertensive Rats (SHR), 12–14 weeks old (Established Hypertension).

Dosing Strategy[3][11][13]
  • Route: Oral Gavage (PO) or Drinking Water admixture.

  • Dose Range: 10 – 30 mg/kg/day.

    • Note: Oral bioavailability in rats is limited by first-pass metabolism (~11-14%), necessitating higher doses than IV protocols.

  • Frequency: Once daily (QD) or Twice daily (BID) depending on the metabolic rate of the specific strain.

  • Duration: 14 – 28 Days.

Monitoring (Tail-Cuff Method)
  • Training: Acclimatize rats to the restrainer and warming chamber (32°C) for 3 days prior to baseline measurements to minimize stress-induced artifacts.

  • Timing: Measure Systolic Blood Pressure (SBP) at the same time daily, preferably 2–4 hours post-dose to capture peak effect (

    
    ).
    
  • Validation: Obtain at least 5 valid cycles per animal and average the results.

Data Analysis & Validation Criteria

To ensure scientific integrity, data must be validated against known physiological responses.

Comparison: Dilevalol vs. Labetalol vs. Vehicle
ParameterVehicleLabetalol (Racemate)Dilevalol (Isomer)
Heart Rate (Resting) StableDecrease (

)
Decrease (

)
Vascular Resistance StableDecrease (

block)
Decrease (

agonist)
Renal Blood Flow StableVariablePreserved/Improved
Reflex Tachycardia N/ABlockedBlocked
Exclusion Criteria
  • Baseline Failure: SHR animals with baseline SBP < 160 mmHg should be excluded from the study.

  • Surgical Failure: In IV protocols, animals with < 300 BPM heart rate post-anesthesia indicate deep anesthesia depression and should be excluded.

References

  • Matsunaga, K., et al. (1989). "Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol."[6] Journal of Pharmacology and Experimental Therapeutics.

  • Sybertz, E. J., et al. (1981). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[8][4][5][6] Journal of Cardiovascular Pharmacology.

  • Frishman, W. H. (1989). "Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity."[4][5] Journal of Clinical Pharmacology.

  • Fujimura, A., et al. (1989). "Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol." Journal of Clinical Pharmacology.

  • Pfizer/FDA Labeling. "Labetalol Hydrochloride Prescribing Information." (Contains chemical structure and isomer data).

Sources

Application Note: High-Sensitivity Bioanalysis of Dilevalol Hydrochloride in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development of a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Dilevalol Hydrochloride in human plasma. Dilevalol, the (R,R)-stereoisomer of Labetalol, exhibits potent antihypertensive properties with distinct pharmacokinetics (PK) compared to the racemate.

While traditional HPLC with fluorescence detection (HPLC-FLD) offers cost-effective analysis, modern pharmacokinetic studies require the specificity and sensitivity of LC-MS/MS to distinguish the analyte at sub-nanogram levels and avoid interference from plasma proteins.[1] This protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize recovery.[1]

Target Audience: Bioanalytical chemists, DMPK researchers, and CRO laboratory directors.

Scientific Background & Method Strategy

The Analyte: Dilevalol Hydrochloride

Dilevalol is a non-selective beta-blocker with partial beta-2 agonist activity.[1] Chemically, it is 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]benzamide.[1][2]

  • Molecular Weight: 328.4 g/mol (Free base); ~364.9 g/mol (HCl salt).[1][3]

  • pKa: ~7.4 (secondary amine) and ~9.4 (phenol).[1]

  • LogP: ~2.6 (Moderately lipophilic).[1]

Strategic Decisions in Assay Design
  • Detection Mode (LC-MS/MS vs. FLD): While Dilevalol possesses native fluorescence (Ex ~230 nm, Em ~420 nm), LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is selected for this protocol.[1] It provides superior signal-to-noise ratios (S/N) for low-dose PK studies and eliminates the risk of co-eluting fluorescent endogenous compounds.[1]

  • Sample Preparation (LLE vs. PPT): Protein Precipitation (PPT) with acetonitrile is fast but leaves phospholipids that cause ion suppression in the MS source.[1] We utilize Liquid-Liquid Extraction (LLE) with ethyl acetate.[1][4] This yields a cleaner extract, extends column life, and improves the method's Lower Limit of Quantification (LLOQ).

  • Chromatography: A C18 stationary phase is used with an acidic mobile phase (Formic Acid/Ammonium Formate).[1][4][5] The acidic pH keeps the secondary amine protonated (

    
    ), enhancing electrospray ionization (ESI) efficiency.
    

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition.

Dilevalol_Assay_Workflow Sample Human Plasma Sample (50-100 µL) IS_Add Add Internal Standard (Metoprolol or d3-Labetalol) Sample->IS_Add Buffer Alkaline Buffer Addition (K2CO3 or NaOH, pH > 9) IS_Add->Buffer Ensure uncharged state for extraction Extraction Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate Buffer->Extraction PhaseSep Centrifugation & Phase Separation (Organic Layer Collection) Extraction->PhaseSep Evap Evaporation to Dryness (N2 stream @ 40°C) PhaseSep->Evap Recon Reconstitution (Mobile Phase A:B) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Optimized sample preparation workflow ensuring maximum analyte recovery and minimal matrix interference.

Detailed Protocol & Instrumentation

Instrumentation
  • LC System: UHPLC System (e.g., Agilent 1290 or Waters ACQUITY).[1]

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad 6500+ or Agilent 6470).[1]

  • Column: Phenomenex Luna C18(2) or Waters BEH C18 (50 x 2.1 mm, 1.7 µm or 3 µm).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 2 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides protons for ionization; buffers pH.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Strong elution solvent; low backpressure.[1]
Flow Rate 0.4 - 0.5 mL/minOptimal for ESI source desolvation.[1]
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10%->90% B; 3.0-4.0 min: Hold 90% B.Fast separation of hydrophobic matrix components.[1]
Column Temp 40°CImproves peak shape and reduces viscosity.[1]
Injection Vol 5 - 10 µLDependent on sensitivity requirements.[1]
Mass Spectrometry Parameters (MRM)

Dilevalol is detected in Positive ESI mode (


).[1]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Dilevalol 329.2 162.1 25Quantifier
Dilevalol329.2294.118Qualifier
IS (Metoprolol) 268.2116.122Internal Standard

Note: The transition 329.2


 162.1 corresponds to the cleavage of the amide bond, a stable and high-intensity fragment characteristic of the labetalol/dilevalol structure.

Step-by-Step Sample Preparation (LLE)

This protocol is designed to extract Dilevalol from plasma while leaving behind salts and proteins.[1]

  • Aliquot: Transfer 100 µL of patient plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., Metoprolol 500 ng/mL). Vortex for 10 seconds.[1]

  • Alkalinization: Add 50 µL of 0.1 M K₂CO₃ (or NaOH).

    • Critical Step: This adjusts pH > 9.0, converting Dilevalol (a base) to its uncharged form, facilitating transfer into the organic phase.

  • Extraction: Add 1.0 mL of Ethyl Acetate .

    • Alternative: Diethyl ether can be used, but Ethyl Acetate is less volatile and safer to handle.

  • Agitation: Vortex vigorously for 5 minutes or use a tube shaker.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C to separate phases.

  • Transfer: Carefully transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube. Avoid disturbing the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex for 1 min.

  • Analysis: Transfer to autosampler vials for LC-MS/MS injection.

Logic of Validation & Troubleshooting

Linearity and Sensitivity[6]
  • Range: The assay typically achieves linearity from 1.0 ng/mL to 500 ng/mL .[1]

  • LLOQ: 1.0 ng/mL (Signal-to-Noise ratio > 10:1).[1]

  • Weighting: Use

    
     weighted linear regression to improve accuracy at the lower end of the curve.
    
Troubleshooting Common Issues

Troubleshooting_Logic Issue Problem Detected PeakTailing Peak Tailing Issue->PeakTailing LowRecovery Low Recovery Issue->LowRecovery Carryover Carryover Issue->Carryover Action1 Check pH of Mobile Phase (Ensure Acidic) PeakTailing->Action1 Action2 Verify Alkalinization Step (pH > 9 before extraction) LowRecovery->Action2 Action3 Increase Needle Wash (Use ACN:MeOH:Water) Carryover->Action3

Figure 2: Decision tree for troubleshooting common bioanalytical anomalies.

  • Peak Tailing: Dilevalol contains secondary amines that interact with free silanols on the column. Ensure your mobile phase contains adequate buffer strength (Ammonium Formate) and the column is fully end-capped.[1]

  • Ion Suppression: If signal drops in patient samples compared to neat standards, phospholipids may be co-eluting. Monitor m/z 184 (phosphocholine head group) to check for lipid interference.[1]

References

  • LC-MS/MS Method Development: Systematic Reviews in Pharmacy. (2021). "Method Development and Validation of Labetalol and Nadolol in Human Plasma by LC-MS/MS." (Describes the core MS transitions and C18 separation applicable to the Dilevalol isomer).

  • Extraction Methodology: ResearchGate. (2015).[1] "Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry." (Validates the use of Ethyl Acetate LLE for this class of compounds).

  • Chemical Properties: PubChem. "Dilevalol Hydrochloride (Compound)."[1][2][3][6] (Source for MW, pKa, and chemical structure data).

  • Isomer Analysis: Journal of Chromatography B. "High-performance liquid chromatographic assay for dilevalol in human plasma and urine using a PRP-1 column and fluorimetric detection." (Historical grounding for extraction pH and fluorescence properties).

Sources

Application of Dilevalol hydrochloride in adrenergic receptor cell culture models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of Dilevalol Hydrochloride in Adrenergic Receptor Cell Culture Models

Executive Summary

This guide details the application of Dilevalol Hydrochloride (the


-isomer of labetalol) in in vitro cell culture models.[1][2] Unlike its racemate parent labetalol, which exhibits non-selective 

-blockade and

-blockade, Dilevalol is pharmacologically distinct: it functions as a non-selective

-adrenergic receptor (

-AR) antagonist with significant intrinsic sympathomimetic activity (ISA) specifically at the

-AR.[1][2][3]

This unique profile makes Dilevalol an essential tool for researchers investigating biased signaling , receptor desensitization , and vasodilatory mechanisms independent of


-adrenergic blockade.[1] This protocol provides a self-validating workflow to quantify both its antagonist potency and its partial agonist efficacy using HEK293 and cardiomyocyte models.[1][2]

Compound Information & Handling

Chemical Identity:

  • Compound: Dilevalol Hydrochloride[1][2][4]

  • CAS No: 75659-08-4[1][2]

  • Molecular Weight: 364.9 g/mol [1][2]

  • Pharmacology:

    
     antagonist; 
    
    
    
    partial agonist (ISA); negligible
    
    
    affinity.[1][2]

Solubility & Stock Preparation: Dilevalol HCl is a salt, rendering it moderately soluble in aqueous buffers, but for consistent cell culture applications, DMSO is the preferred solvent for primary stock solutions to prevent precipitation upon freezing.

SolventMax SolubilityStock Conc.[1][2]Storage
DMSO ~50 mg/mL100 mM-20°C (6 months)
Water ~10 mg/mL10 mM-20°C (1 month)

Preparation Protocol:

  • Weighing: Accurately weigh 3.65 mg of Dilevalol HCl.

  • Solubilization: Dissolve in 100

    
    L of sterile DMSO to generate a 100 mM  Master Stock. Vortex for 30 seconds.[1][2]
    
  • Working Stocks: Dilute the Master Stock 1:100 in sterile PBS or serum-free media to create a 1 mM Working Stock.

    • Critical Step: Keep DMSO concentration in the final cell culture well

      
       to avoid solvent cytotoxicity.[5][6]
      

Experimental Logic: The "Partial Agonist" Trap

Expertise Insight: Many researchers mischaracterize Dilevalol by running only a standard antagonism assay.[1][2] To fully validate Dilevalol's activity, you must run a Dual-Mode Assay :

  • Agonist Mode: Does Dilevalol alone stimulate cAMP? (Tests Intrinsic Activity).

  • Antagonist Mode: Does Dilevalol inhibit Isoproterenol-induced cAMP? (Tests Receptor Blockade).

Mechanism of Action Visualization

The following diagram illustrates the differential signaling of Dilevalol at the


-Adrenergic Receptor compared to a full agonist (Isoproterenol) and a full antagonist (Propranolol).[1][2]

Beta2_Signaling cluster_ligands Ligand Inputs Iso Isoproterenol (Full Agonist) Rec β2-Adrenergic Receptor (GPCR) Iso->Rec High Affinity High Efficacy Dil Dilevalol (Partial Agonist) Dil->Rec High Affinity Low Efficacy Prop Propranolol (Full Antagonist) Prop->Rec High Affinity Zero Efficacy Gs Gs Protein Activation Rec->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Production AC->cAMP Synthesis Iso_Out Maximal Response (100%) cAMP->Iso_Out Dil_Out Sub-Maximal Response (~30-50%) cAMP->Dil_Out Prop_Out No Response (Basal) cAMP->Prop_Out

Caption: Mechanistic comparison of ligand efficacy at the


-AR. Dilevalol induces partial Gs coupling, resulting in intermediate cAMP levels.

Protocol: Dual-Mode Functional Assay (cAMP)

Objective: To determine the


 (agonist potency) and 

(antagonist potency) of Dilevalol in HEK293 cells overexpressing

-AR.[1][2]

Materials:

  • Cells: HEK293-ADRB2 (stable line) or H9c2 cardiomyocytes.[1][2]

  • Reagents: Dilevalol HCl, Isoproterenol (Full Agonist), IBMX (Phosphodiesterase inhibitor), cAMP detection kit (TR-FRET or ELISA).

  • Media: Serum-free DMEM + 0.5 mM IBMX.[1][2]

Step-by-Step Workflow

Step 1: Cell Preparation (Day 0)

  • Seed cells at 20,000 cells/well in a 96-well plate (white-walled for luminescence/fluorescence).

  • Incubate overnight at 37°C, 5%

    
    .
    

Step 2: Starvation & Pre-treatment (Day 1) [1][2]

  • Aspirate growth media and wash once with warm PBS.[1][2]

  • Add 45

    
    L/well of Stimulation Buffer  (HBSS + 20 mM HEPES + 0.5 mM IBMX).[1][2]
    
    • Why IBMX? It prevents the degradation of cAMP, allowing accumulation of the signal for detection.

  • Incubate for 30 minutes at 37°C to equilibrate.

Step 3: Compound Addition (The Dual-Arm Setup)

Plate LayoutTreatment A (5

L)
Treatment B (5

L)
Purpose
Arm 1: Agonism Dilevalol (

to

M)
Vehicle (Buffer)Measures Intrinsic Activity
Arm 2: Antagonism Dilevalol (

to

M)
Isoproterenol (

conc.)[1][2]
Measures Blockade Potency
Control 1 VehicleVehicleBasal cAMP
Control 2 Isoproterenol (10

M)
VehicleMax cAMP (

)
  • Agonist Arm: Add Dilevalol dilution series.[1][2] Incubate 30 mins.

  • Antagonist Arm: Add Dilevalol dilution series.[1][2] Incubate 15 mins. Then add Isoproterenol (at a fixed concentration known to elicit 80% max response, typically 10-100 nM).[1][2] Incubate 30 mins.

Step 4: Detection

  • Lyse cells and detect cAMP according to kit manufacturer instructions (e.g., HTRF or cAMP-Glo).[1][2]

  • Read plate on a multimode microplate reader.[1][2]

Data Analysis & Expected Results

Self-Validation Check: Before analyzing Dilevalol, verify your controls:

  • Z-Factor: Must be > 0.5 (calculated using Basal vs. Max Isoproterenol wells).

  • Window: Max Isoproterenol signal should be >10-fold over Basal.

Quantitative Output:

ParameterDefinitionExpected Dilevalol ResultInterpretation

(Agonist Mode)
Max response relative to Isoproterenol25% - 40% Confirms Partial Agonism (ISA).[1][2] If 0%, cells may lack

receptors.

(Agonist Mode)
Potency of intrinsic activity~7.5 - 8.0 High affinity binding required for activation.[1][2]

(Antagonist Mode)
Conc. to inhibit 50% of Iso response~10 - 50 nM Potent competitive antagonism.[1][2]
Hill Slope Steepness of the curve-1.0 Indicates 1:1 competitive binding.[1][2]

Visualizing the Data: The following graph logic (simulated) demonstrates the "Right Shift" in antagonist mode and the "Plateau" in agonist mode.

Dose_Response_Logic cluster_curves Expected Curve Shapes Curve1 Agonist Mode: Sigmoidal curve plateaus at ~30% of Isoproterenol max. Curve2 Antagonist Mode: Inhibits Isoproterenol down to the partial agonist baseline (not to zero). Exp Experiment Data Exp->Curve1 Dilevalol Alone Exp->Curve2 Dilevalol + Iso

Caption: Expected pharmacodynamic profiles. Note that in antagonist mode, Dilevalol will not inhibit cAMP to zero, but to its own intrinsic efficacy level.

Troubleshooting & Optimization

Issue: Low Signal Window

  • Cause: High basal cAMP levels.[1][2]

  • Solution: Reduce serum starvation time or lower IBMX concentration to 0.1 mM. Ensure cells are not over-confluent (>90%), which downregulates receptors.[1][2]

Issue: Precipitation of Compound

  • Cause: "Crashing out" upon dilution into aqueous media.[1][2][7]

  • Solution: Perform intermediate dilutions.[1][2]

    • Wrong: 100 mM DMSO

      
       Media (1:1000 jump).[1][2]
      
    • Correct: 100 mM DMSO

      
       10 mM in DMSO 
      
      
      
      1 mM in PBS
      
      
      Media.

Issue: No Partial Agonism Observed

  • Cause: Low receptor reserve (Receptor density too low).[1][2]

  • Solution: Partial agonism is dependent on receptor density.[1][2] Use an overexpression system (HEK-ADRB2) rather than native cells with low expression if detecting ISA is the primary goal.[1][2]

References

  • Dilevalol: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Source: Drugs (1989).[1][2] Link: Relevance: Establishes the fundamental mechanism of Dilevalol as a

    
    -blocker with ISA.
    
  • Investigation of the Beta-2 Agonist Properties of Dilevalol. Source: Journal of Human Hypertension (1990).[1][2] Link: Relevance: Confirms the selectivity of the partial agonist activity for the

    
     subtype.
    
  • Preclinical Pharmacologic Properties of Dilevalol. Source: American Journal of Cardiology (1988).[1][2] Link: Relevance: Provides comparative data against propranolol and labetalol regarding

    
     affinity.
    
  • PubChem Compound Summary: Dilevalol Hydrochloride. Source: National Center for Biotechnology Information (2023).[1][2] Link: Relevance:[1][2] Chemical structure, molecular weight, and solubility data.[4]

  • Guidelines for the Use of DMSO in Cell Culture. Source: ResearchGate / Protocol Standards.[1][2] Link: Relevance: Validates the requirement for <0.1% DMSO final concentration to avoid artifacts.

Sources

Laboratory synthesis and purification of Dilevalol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Purification of Dilevalol Hydrochloride


)-Isomer of Labetalol (Dilevalol)

Executive Summary

Dilevalol hydrochloride (SCH 19927) is the (


)-stereoisomer of the antihypertensive agent Labetalol. Unlike the racemic mixture Labetalol, which exhibits non-selective 

-blockade and

-blockade, Dilevalol displays potent non-selective

-antagonism combined with selective

-agonism and negligible

-antagonism. This unique pharmacological profile necessitates high stereochemical purity (

d.e.) for safety and efficacy.

This application note details a robust, scalable protocol for the synthesis of Dilevalol HCl. The methodology utilizes a "Chiral Pool" approach, coupling a commercially available chiral amine with a functionalized salicylamide precursor, followed by diastereoselective reduction and fractional crystallization to isolate the target (


)-isomer.

Retrosynthetic Analysis & Strategy

The synthesis of Dilevalol is complicated by the presence of two chiral centers. A non-stereoselective synthesis yields four isomers (two enantiomeric pairs). To circumvent complex chiral resolution of the final product, we employ a convergent synthesis strategy :

  • Fixed Chiral Center: Introduce the (

    
    )-configuration of the 1-methyl-3-phenylpropyl moiety using an optically pure amine starting material.
    
  • Induced Chiral Center: Generate the benzylic alcohol via ketone reduction. This step typically produces a mixture of (

    
    ) and (
    
    
    
    ) diastereomers.[1][2]
  • Purification: Exploit the physical property differences between diastereomers to isolate the (

    
    )-isomer via fractional crystallization of the hydrochloride salt.
    

Retrosynthesis Target Dilevalol Hydrochloride (R,R)-Isomer Precursor1 Amino-Ketone Intermediate (Single Enantiomer at Amine) Target->Precursor1 Diastereoselective Reduction & HCl Salt Formation Fragment1 5-Bromoacetylsalicylamide Precursor1->Fragment1 Nucleophilic Substitution Fragment2 (R)-(+)-1-Methyl-3-phenylpropylamine (Chiral Source) Precursor1->Fragment2 Coupling

Figure 1: Retrosynthetic breakdown of Dilevalol HCl utilizing a chiral amine precursor.

Experimental Protocol

Phase 1: Synthesis of the Chiral Amino-Ketone Intermediate

Objective: Couple the salicylamide core with the chiral amine while preventing racemization.

Reagents:

  • 5-Bromoacetylsalicylamide (CAS: 73866-23-6)

  • (

    
    )-(+)-1-Methyl-3-phenylpropylamine (CAS: 4187-57-9)
    
  • Solvent: Isopropyl Alcohol (IPA) or Ethanol

  • Base: Triethylamine (TEA) or Potassium Carbonate

Procedure:

  • Preparation: In a 2L reactor equipped with a mechanical stirrer and nitrogen inlet, dissolve 5-bromoacetylsalicylamide (1.0 eq, 50 g) in IPA (500 mL).

  • Amine Addition: Cool the solution to 0–5°C. Slowly add (

    
    )-(+)-1-methyl-3-phenylpropylamine (1.1 eq) mixed with TEA (1.2 eq) dropwise over 60 minutes.
    
    • Scientific Insight: Low temperature prevents the formation of bis-alkylated byproducts and minimizes degradation of the labile

      
      -bromo ketone.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor consumption of the bromide by TLC or HPLC.

  • Workup: Evaporate the solvent under reduced pressure (

    
    °C). Dissolve the residue in Ethyl Acetate and wash with water to remove hydrobromide salts. Dry the organic layer over 
    
    
    
    and concentrate to yield the crude amino-ketone intermediate.
Phase 2: Reduction and Diastereomer Separation

Objective: Reduce the ketone to an alcohol and isolate the (


)-isomer.

Reagents:

  • Sodium Borohydride (

    
    )
    
  • Solvent: Methanol[2][3]

  • Acid: Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reduction: Dissolve the crude amino-ketone from Phase 1 in Methanol (10 volumes). Cool to 0–5°C.

  • Hydride Addition: Add

    
     (1.5 eq) portion-wise over 30 minutes.
    
    • Mechanism:[1][3][4][5][6][7][8] The hydride attacks the ketone. Due to the existing chiral center on the amine chain, the attack is not equally probable from both faces (Cram's rule/Felkin-Anh model), but typically yields a mixture of (

      
      ) and (
      
      
      
      ) diastereomers (often ~60:40 ratio).
  • Quenching: Stir at room temperature for 2 hours. Quench with Acetone (to destroy excess borohydride) followed by water.

  • Isolation: Extract with Ethyl Acetate. Wash with brine and dry. Concentrate to obtain the diastereomeric mixture of bases.

  • Salt Formation (Critical Step): Dissolve the free base mixture in Ethanol. Add concentrated HCl (1.1 eq) dropwise to pH 2–3.

  • Fractional Crystallization:

    • Heat the ethanolic solution to reflux until clear.

    • Cool slowly to 20°C, then chill to 0–5°C for 12 hours.

    • Selectivity: The (

      
      )-Dilevalol HCl salt is typically less soluble in ethanol/ethyl acetate mixtures than the (
      
      
      
      )-isomer.
    • Filter the white precipitate. This "Crop 1" is enriched in Dilevalol HCl.

Phase 3: Purification to Pharmaceutical Grade

Objective: Achieve


 purity and remove the (

)-isomer.

Procedure:

  • Recrystallization: Suspend "Crop 1" in a mixture of Methanol:Ethyl Acetate (1:3 ratio).

  • Heat to reflux to dissolve.

  • Allow to cool slowly to room temperature.

  • Filter and wash the crystals with cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Analytical Validation & Quality Control

To confirm the identity of Dilevalol (distinct from Labetalol), the following parameters must be met.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Identification (IR) Matches Reference Standard (R,R)FTIR (KBr pellet)
Chiral Purity

(R,R)-isomer
Chiral HPLC
Diastereomeric Excess

(S,R)-isomer
Chiral HPLC
Specific Rotation

(c=1, EtOH)
Polarimetry
Assay 98.0 – 102.0%HPLC (Achiral)

Chiral HPLC Method Protocol:

  • Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : IPA : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm.

  • Expected Retention: The (

    
    )-isomer typically elutes differently than the (
    
    
    
    )-isomer. Reference standards of both are required for system suitability.

Process Workflow Diagram

ProcessFlow Start Start: 5-Bromoacetylsalicylamide Step1 Step 1: N-Alkylation (with (R)-Amine) Start->Step1 Inter Intermediate: (R)-Amino Ketone Step1->Inter Step2 Step 2: Reduction (NaBH4) Generates (R,R) + (S,R) Mix Inter->Step2 Step3 Step 3: HCl Salt Formation Step2->Step3 Cryst Step 4: Fractional Crystallization (Removes S,R isomer) Step3->Cryst Final Final Product: Dilevalol HCl (>99.5% Purity) Cryst->Final Solid Phase Waste Waste/Recycle Cryst->Waste Mother Liquor (Enriched in S,R)

Figure 2: Operational workflow for the isolation of Dilevalol HCl.

Troubleshooting & Expert Insights

  • Issue: Low Diastereomeric Yield.

    • Cause: The reduction step lacks stereocontrol.

    • Solution: While

      
       is standard, using bulky reducing agents (e.g., L-Selectride) or chiral catalysts can improve the (
      
      
      
      ):(
      
      
      ) ratio before crystallization, though this increases cost. The crystallization step is the most economical purification method for this specific salt.
  • Issue: Oiling Out during Crystallization.

    • Cause: Solvent mixture too polar or cooling too rapid.

    • Solution: Seed the solution with pure Dilevalol HCl crystals at the cloud point. Adjust the Ethanol/Ethyl Acetate ratio to favor slower crystal growth.

  • Safety Note: The intermediate

    
    -bromo ketone is a potent lachrymator and skin irritant. All operations in Phase 1 must be conducted in a fume hood.
    

References

  • Pfizer. (2023). Labetalol Hydrochloride Injection, USP - Prescribing Information.[9]

  • PubChem. (2025).[1][6] Dilevalol Hydrochloride (Compound CID 636407).[6] National Library of Medicine.

  • Goldehersh, A. et al. (1980). Stereoselective synthesis and properties of the stereoisomers of labetalol. Journal of Medicinal Chemistry.
  • Google Patents. (1981). Process for preparing the (R,R) optically isomeric compounds of labetalol (DD150457A5).

  • Aqeel, Z.[6][10][11][12] & Tackett, B. (2022). Separation of Labetalol Hydrochloride and its Organic Impurities.[13][10] Phenomenex Application Note.[10]

Sources

Application Note: Preparation and Stabilization of Dilevalol Hydrochloride Solutions

[1][2]

Abstract & Scope

Dilevalol hydrochloride (CAS: 75659-08-4) is the (R,R)-stereoisomer of the non-selective



1

This guide provides a standardized protocol for preparing high-stability stock solutions and physiologically compatible working solutions. It addresses common failure modes such as oxidative degradation, precipitation upon aqueous dilution, and light sensitivity.[2]

Physicochemical Profile

Understanding the solute's properties is the first step in successful solution design.[2]

ParameterSpecificationNotes
Compound Name Dilevalol Hydrochloride(R,R)-isomer of Labetalol HCl
CAS Number 75659-08-4Distinct from Labetalol HCl (32780-64-6)
Molecular Formula

Salt form is hygroscopic
Molecular Weight 364.87 g/mol Use this value for Molarity calculations
Solubility (DMSO)

15 mg/mL (~40 mM)
Preferred solvent for Master Stock
Solubility (Water) Sparingly SolublepH dependent; unstable long-term
Stability Factors Light Sensitive, HygroscopicProtect from UV; Desiccate solid

Solvent Selection Strategy

The Causality of Choice:

  • DMSO (Dimethyl Sulfoxide): Selected as the Master Stock solvent.[2] Dilevalol HCl is an amphiphilic salt. While it has polar moieties, the aromatic rings drive hydrophobicity.[2] DMSO solubilizes the compound effectively while preventing hydrolysis and oxidation that occur rapidly in aqueous environments.[2]

  • Aqueous Buffers (PBS/Saline): Used only for immediate working solutions.[2] Dilevalol HCl can precipitate in high-salt buffers if the concentration exceeds its solubility limit (~1 mg/mL in neutral pH).[2]

Workflow Diagram: Solution Preparation Logic

The following diagram illustrates the decision matrix for preparing stable solutions.

Dilevalol_WorkflowSolidSolid Dilevalol HCl(Store Desiccated)WeighWeighing(Precision Balance)Solid->WeighSolventSolvent ChoiceWeigh->SolventDMSODMSO (Anhydrous)Master Stock (>10 mM)Solvent->DMSOLong-term StabilityWaterAqueous BufferWorking Soln (<100 µM)Solvent->WaterImmediate Use OnlyStorageStorage(-20°C, Dark)DMSO->StorageAliquotExpExperiment(Cell/Tissue)Water->ExpStorage->WaterDilute 1:1000

Figure 1: Decision matrix for solvent selection.[2] Solid lines indicate the recommended pathway for stability; dashed lines indicate high-risk pathways.

Protocol 1: Preparation of Master Stock (10 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials
  • Dilevalol Hydrochloride solid.[3][2][4][5]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture or HPLC).[2]

  • Amber glass vials (to prevent photodegradation).[2]

  • Vortex mixer.[2]

Step-by-Step Methodology
  • Calculation: To prepare 10 mL of a 10 mM stock solution:

    
    
    
    
    [2]
  • Weighing: Weigh 36.5 mg of Dilevalol HCl into a sterile amber glass vial.

    • Critical: Do not use plastic microfuge tubes for initial dissolution if long-term storage is intended, as DMSO can leach plasticizers over time.[2]

  • Dissolution: Add 10 mL of anhydrous DMSO.

  • Homogenization: Vortex vigorously for 30–60 seconds. Ensure no crystal residues remain at the meniscus.[2]

    • Observation: The solution should be clear and colorless.[2][6] If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into 200 µL or 500 µL aliquots in sterile polypropylene tubes (safe for frozen storage).

  • Storage: Store at -20°C . Stable for up to 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[2]

Protocol 2: Preparation of Working Solution

Objective: Dilute the Master Stock for biological assays while maintaining solubility and minimizing solvent toxicity.[2]

The "Solvent Shock" Phenomenon

Directly adding high-concentration hydrophobic stocks to cell culture media can cause immediate microprecipitation.[2] This protocol uses a step-down dilution method.[2]

Methodology

Target: 10 µM Final Assay Concentration (0.1% DMSO final).

  • Thaw: Remove one Master Stock aliquot (10 mM) from -20°C and thaw at room temperature. Protect from bright light.[2]

  • Intermediate Dilution (100x):

    • Prepare a 100 µM intermediate solution.[2]

    • Add 10 µL of Master Stock (10 mM) to 990 µL of sterile PBS or Media.[2]

    • Technique: Vortex immediately upon addition to disperse the DMSO rapidly.[2]

  • Final Dilution (1x):

    • Add the Intermediate Solution to your assay wells/bath.[2]

    • Example: Add 10 µL of Intermediate (100 µM) to 990 µL of cell culture media.[2]

    • Final Concentration: 1 µM Dilevalol HCl.

    • Final DMSO: 0.001% (Negligible cytotoxicity).[2]

Quality Control & Validation

Every stock solution must be self-validated before use in critical assays.[2]

  • Visual Inspection: Hold the vial against a dark background under a strong light source. Any "shimmer" or particulates indicates precipitation.[2] Discard.

  • UV-Vis Verification:

    • Dilute stock to ~50 µM in Methanol or acidic water (0.1 N HCl).[2]

    • Scan range: 200–400 nm.[2]

    • Expected Peaks:

      
       at approximately 208 nm  and 303 nm  [1].[2][4]
      
    • Absence of these peaks or shifts >5 nm suggests degradation or incorrect compound identity.[2]

Biological Context: Mechanism of Action

Dilevalol is unique due to its stereoselective profile.[3][1] It combines non-selective


27

MOA_PathwayDilevalolDilevalol HClBeta1Beta-1 Receptor(Heart)Dilevalol->Beta1AntagonistBeta2Beta-2 Receptor(Vasculature)Dilevalol->Beta2Partial AgonistAlpha1Alpha-1 Receptor(Vasculature)Dilevalol->Alpha1AntagonistSignal_BlockInhibition ofcAMP PathwayBeta1->Signal_BlockSignal_AgonistPartial Agonism(cAMP Increase)Beta2->Signal_AgonistAlpha1->Signal_BlockEffect_HRReduced Heart Rate(Negative Chronotropy)Signal_Block->Effect_HREffect_VasoVasodilation(Reduced SVR)Signal_Block->Effect_VasoAlpha-1 BlockadeSignal_Agonist->Effect_Vaso

Figure 2: Pharmacological signaling pathway of Dilevalol.[2] Red arrows indicate inhibition; Green arrows indicate stimulation.

References

  • PubChem. (n.d.).[3][2] Dilevalol Hydrochloride (Compound CID 636407). National Library of Medicine.[2] Retrieved from [Link][2]

  • DrugBank. (n.d.).[3][2] Dilevalol: Pharmacology and Interactions. Retrieved from [Link][2]

  • Frishman, W. H., & Covey, S. (1989).[2] Dilevalol: A new beta-adrenergic blocking agent with vasodilator properties. The Journal of Clinical Pharmacology. Retrieved from [Link]

Troubleshooting & Optimization

Overcoming Dilevalol hydrochloride solubility challenges in aqueous buffers

[1]

Topic: Overcoming Solubility & Stability Challenges in Aqueous Buffers Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting & Protocol Guide

Technical Overview: The Solubility "Cliff"

Before troubleshooting, it is critical to understand the physicochemical behavior of Dilevalol hydrochloride. As the

The most common user error is attempting to dissolve the compound directly in neutral buffers (e.g., PBS, pH 7.4). This often results in immediate precipitation.

Physicochemical Profile
ParameterValue / CharacteristicImpact on Experiment
Salt Form Hydrochloride (HCl)Highly soluble in water only at acidic pH.[1]
pKa Values

(Amine)

(Phenol)
At pH > 7.0, the amine deprotonates, forming the poorly soluble free base.[1]
Solubility (Water) ~20 mg/mL (pH < 5)Soluble in unbuffered water (typically acidic).[1]
Solubility (PBS) Insoluble / Unstable Precipitates rapidly as pH approaches 7.[1]4.
Appearance White crystalline powderVisual inspection is key; turbidity indicates instability.[1]

Troubleshooting Guide (Q&A)

Category 1: Solubility & Precipitation

Q: I dissolved Dilevalol HCl in PBS (pH 7.4), but it turned cloudy. Why? A: This is a classic pH-solubility mismatch.[1] Dilevalol HCl is a salt of a weak base.[1] In PBS at pH 7.4, the pH is extremely close to the molecule's basic pKa (~7.4). At this pH, approximately 50% of the molecules exist as the uncharged, hydrophobic free base, which exceeds the aqueous solubility limit.

  • Correction: Dissolve the compound in DMSO or Water (unbuffered) first to create a high-concentration stock, then dilute into the buffer immediately before use. Ensure the final concentration is below the solubility limit of the free base (typically < 100 µM in neutral buffers).[1]

Q: Can I use heat to dissolve the precipitate? A: Do not use heat. While heat may temporarily dissolve the precipitate, it promotes chemical degradation (oxidation) and the precipitate will likely reform upon cooling (recrystallization). If a solution has precipitated, it is compromised.[1] Discard and prepare fresh.

Q: What is the maximum concentration I can achieve in cell culture media? A: In media (pH 7.2–7.4), the safe limit is generally 10–50 µM . To achieve this:

  • Prepare a 10 mM - 100 mM stock in 100% DMSO .[1]

  • Dilute 1:1000 into the media.

  • Vortex immediately.[1] Note: Always run a vehicle control (DMSO only) to account for solvent effects.[1]

Category 2: Stability & Storage[2][3][4][5][6][7][8]

Q: Is Dilevalol hydrochloride light sensitive? A: Yes. Like many phenylethanolamines, it is susceptible to photodegradation.

  • Protocol: Store solid powder and solutions in amber vials. Wrap clear tubes in aluminum foil during experiments if prolonged light exposure is expected.[1]

Q: How long can I keep the stock solution? A:

  • Aqueous Solutions (Acidic): 24 hours at 4°C. (Hydrolysis risk increases over time).[1]

  • DMSO Stock: Stable for 1–3 months at -20°C if protected from moisture.[1] Use aliquots to avoid freeze-thaw cycles.[1]

Visualizing the Solubility Workflow

The following diagram illustrates the critical decision pathways for preparing stable Dilevalol solutions.

DilevalolWorkflowStartStart: Solid Dilevalol HClSolventChoiceChoose Primary SolventStart->SolventChoiceWaterWater / Acidic Buffer(pH < 5.0)SolventChoice->WaterFor immediateacidic useNeutralBufferPBS / Media(pH 7.4)SolventChoice->NeutralBufferDirect additionOrganicDMSO / Ethanol(Anhydrous)SolventChoice->OrganicRecommendedStock PrepResultWaterSoluble (~20 mg/mL)Stable Short-termWater->ResultWaterResultBufferPRECIPITATION RISKFormation of Free BaseNeutralBuffer->ResultBufferResultOrganicHigh Solubility (>30 mg/mL)Stable Stock SolutionOrganic->ResultOrganicDilutionDilution StepResultOrganic->DilutionDilute into Media/PBSFinalCheckFinal pH CheckDilution->FinalCheckFinalCheck->ResultBufferpH > 7.6 orConc too highSuccessExperiment Ready(Clear Solution)FinalCheck->SuccesspH < 7.4 orConc < 50µM

Caption: Decision tree for Dilevalol HCl preparation. Green paths indicate successful solubilization; red paths indicate high risk of precipitation.

Validated Preparation Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: Cell culture, long-term storage, and high-concentration requirements.[1]

  • Weighing: Accurately weigh 36.5 mg of Dilevalol Hydrochloride.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber microcentrifuge tubes (e.g., 50 µL per tube). Store at -20°C.

    • Self-Validation: If the solution appears cloudy or yellow, the DMSO may be hydrated or the compound degraded.

Protocol B: Preparation of Aqueous Working Solution

Best for: Animal studies or assays requiring solvent-free conditions.[1]

  • Vehicle: Use 0.9% Saline or Water for Injection .[1]

  • Acidification (Critical): Ensure the vehicle pH is slightly acidic (pH 4.0–5.0).[1]

    • Note: Commercial Saline is usually pH 5.0, which is acceptable.

  • Dissolution: Add Dilevalol HCl powder slowly to the vehicle while stirring.

  • Concentration Limit: Do not exceed 5 mg/mL .

  • pH Adjustment: If pH rises above 5.5 during dissolution, adjust carefully with dilute HCl. Avoid NaOH , as local alkalinity will cause instant irreversible precipitation.[1]

References

  • PubChem. (2025).[1][2][3] Dilevalol Hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • DailyMed. (2024).[1] Labetalol Hydrochloride Injection, USP - Prescribing Information. U.S. National Library of Medicine.[1] [Link][1]

  • DrugBank. (2024).[1][2] Dilevalol: Chemical Properties and Pharmacology. [Link][1]

  • American Society of Health-System Pharmacists (ASHP). (2007).[1] AHFS Drug Information: Labetalol Hydrochloride Stability. [Link][1]

Optimizing Dilevalol hydrochloride concentration for in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dilevalol hydrochloride is the (R,R)-isomer of labetalol.[1] Unlike its racemic parent, Dilevalol is a non-selective


-adrenergic antagonist  with significant partial 

-agonist activity (ISA)
and negligible

-blocking activity.

This guide addresses the specific challenges of using Dilevalol in vitro: solubility limits, the "Goldilocks" window for specific receptor binding, and the confounding factor of intrinsic sympathomimetic activity (ISA).

Part 1: Reconstitution & Solubility Guide

The Challenge: Dilevalol HCl is sparingly soluble in neutral aqueous buffers. Direct addition to cell culture media often results in micro-precipitation, leading to erratic data and false toxicity readouts.

Solubility Profile
SolventSolubility LimitRecommended Stock Conc.Notes
DMSO ~72 mg/mL (197 mM)10 mM Preferred. Stable at -20°C.
Ethanol ~7 mg/mLN/ANot recommended due to volatility.
Water ~8 mg/mLN/ApH dependent. Risk of precipitation at physiological pH (7.4).
PBS/Media < 1 mg/mLN/ADo NOT dissolve powder directly in media.
Master Stock Preparation Protocol

Objective: Create a stable 10 mM Stock Solution.

  • Calculate: To prepare 1 mL of 10 mM stock, weigh 3.64 mg of Dilevalol HCl (MW: 364.9 g/mol ).

  • Dissolve: Add 1 mL of anhydrous DMSO (cell culture grade). Vortex vigorously for 30 seconds until completely clear.

  • Aliquot: Dispense into 20-50

    
    L aliquots in light-resistant tubes.
    
  • Store: Freeze at -20°C (stable for 6 months). Avoid freeze-thaw cycles.

Working Solution (Assay Day)

Critical Rule: The final DMSO concentration in the well must be


 to avoid solvent toxicity.
  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in culture media (or PBS) to create a 100

    
    M  working solution.
    
    • Note: This step reduces DMSO to 1%.

  • Final Dosing: Add the 100

    
    M working solution to your cells to achieve the desired final concentration (e.g., 1:100 dilution gives 1 
    
    
    
    M final, with 0.01% DMSO).

Part 2: Dose-Finding & Experimental Design

The Challenge: Users often overdose Dilevalol, causing off-target cytotoxicity or lysosomal accumulation, masking the specific receptor effects.

Recommended Concentration Ranges

Based on electrophysiological data in mammalian tissues, Dilevalol exhibits a steep dose-response curve.

Assay TypeTarget ConcentrationRationale
Receptor Binding (

)
1 nM – 100 nM High affinity for

-receptors.
Functional Blockade 100 nM – 1

M
Maximal blockade typically observed at 1

M.
Cytotoxicity Threshold > 10

M
Concentrations

M induce non-specific electrophysiological changes.
Experimental Workflow

The following diagram illustrates the standard workflow for a functional antagonism assay (e.g., blocking Isoproterenol-induced cAMP).

Dilevalol_Workflow Stock 10 mM Stock (100% DMSO) Inter 100 µM Working (1% DMSO in Media) Stock->Inter 1:100 Dilution Treat Dilevalol Treatment (30 min Pre-treat) Inter->Treat Serial Dilution Cells Cell Seeding (24h Pre-incubation) Cells->Treat Remove Media Challenge Agonist Challenge (e.g., Isoproterenol) Treat->Challenge Do NOT Wash Readout Readout (cAMP / Impedance) Challenge->Readout Incubate

Figure 1: Optimized workflow for functional antagonism assays. Crucially, the antagonist (Dilevalol) must be added 30 minutes prior to the agonist challenge to reach equilibrium.

Part 3: Mechanism of Action & Signaling

The Challenge: Interpreting data requires understanding that Dilevalol is not a "silent" antagonist. It has Intrinsic Sympathomimetic Activity (ISA) at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 receptors.
Signaling Pathway Interaction

Dilevalol blocks catecholamine binding but may weakly stimulate the


 pathway in 

-rich cells.

MOA_Pathway cluster_legend Legend Beta1 Beta-1 Receptor (Heart/Kidney) Gs Gs Protein Beta1->Gs Blocked Beta2 Beta-2 Receptor (Vascular/Smooth Muscle) Beta2->Gs Weak Activation (via Dilevalol) Dilevalol Dilevalol HCl Dilevalol->Beta1 Full Antagonism (Blocks) Dilevalol->Beta2 Partial Agonism (Weak Signal) Agonist Endogenous Agonist (Norepinephrine) Agonist->Beta1 Activation Agonist->Beta2 Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA key Red Line = Blockade | Dashed = Partial Agonism

Figure 2: Dilevalol acts as a full antagonist at


 receptors but can induce low-level cAMP production via partial agonism at 

receptors.

Part 4: Troubleshooting Guide

Scenario A: "I see cell death at 20-50 M, but the literature says Labetalol is safe."

Root Cause: Lysosomotropism and Off-Target Effects.

  • Explanation: Lipophilic amines like Dilevalol can accumulate in lysosomes, causing swelling and cell death (vacuolization) independent of receptor blockade.

  • Solution: Cap your maximum concentration at 10

    
    M . If you do not see efficacy at 10 
    
    
    
    M, the mechanism is likely not
    
    
    -adrenergic mediated.
Scenario B: "My 'Negative Control' (Dilevalol only) shows a signal increase."

Root Cause: Intrinsic Sympathomimetic Activity (ISA).[2]

  • Explanation: You are likely using a cell line with high

    
     receptor density (e.g., specific smooth muscle cells or over-expressing CHO cells). Dilevalol is a partial agonist at 
    
    
    
    .[3]
  • Solution: Use a "silent" antagonist (like Propranolol) as a comparator control to distinguish ISA from background noise.

Scenario C: "The drug precipitates when I add it to the media."

Root Cause: pH Shock.

  • Explanation: Adding a high-concentration acidic stock to buffered media can locally crash the solubility.

  • Solution: Use the Intermediate Dilution Step (See Section 1.3). Never go from 100% DMSO stock directly to the final well. Dilute 1:100 in PBS first, mix, then add to cells.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Dilevalol to block


 receptors in vitro? 
A: No.  Unlike racemic Labetalol, Dilevalol (the R,R-isomer) has negligible 

blocking activity.[1] It is 300-1000 fold more selective for

receptors.[3] Use Prazosin or the racemic Labetalol if

-blockade is required.

Q: How long should I pre-incubate the cells with Dilevalol? A: 30 minutes at 37°C is standard. This allows the drug to equilibrate across the membrane and bind receptors before you add the challenge agonist.

Q: Is the hydrochloride salt form important? A: Yes. The HCl salt improves water solubility compared to the free base. Ensure your calculations account for the salt weight (MW ~364.9) vs the free base.

References

  • Sybertz, E. J., et al. (1987). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[1][3][4][5][6] The American Journal of Cardiology, 60(17), 11N-18N.

  • Matsuzaki, T., et al. (1989). "Cellular electrophysiology and beta-adrenergic-blocking activity of dilevalol, the R,R-isomer of labetalol, on isolated canine cardiac tissues."[7] Journal of Pharmacology and Experimental Therapeutics, 250(1), 233-240.

  • PubChem. (n.d.). "Dilevalol Hydrochloride Compound Summary." National Library of Medicine.

  • Cayman Chemical. (2022).[8] "Labetalol (hydrochloride) Product Information & Solubility." Cayman Chemical Product Data. (Note: Reference used for solubility properties of the hydrochloride salt form).

Sources

Troubleshooting common issues in Dilevalol hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting High-Performance Liquid Chromatography (HPLC) Methodologies for Dilevalol Hydrochloride Last Updated: January 29, 2026

Introduction: The Analyst's Perspective

Welcome to the technical support hub for Dilevalol Hydrochloride . As the (R,R)-diastereoisomer of Labetalol, Dilevalol presents a unique dual challenge in liquid chromatography: it requires robust achiral separation for chemical purity (degradation products) and precise chiral separation to ensure enantiomeric excess (distinguishing it from the (R,S), (S,R), and (S,S) isomers).

Dilevalol is a secondary amine with a pKa of approximately 9.3. This basicity is the root cause of 80% of the chromatographic issues you will encounter—specifically peak tailing due to silanol interactions. The following guide synthesizes field-proven troubleshooting protocols with mechanistic insights to help you stabilize your method.

Part 1: Method Configuration & Standard Parameters

Before troubleshooting, validate that your baseline conditions align with industry standards for basic pharmaceuticals.

Table 1: Recommended Baseline Method Parameters
ParameterAchiral Method (Chemical Purity) Chiral Method (Enantiomeric Purity)
Stationary Phase End-capped C18 or C8 (e.g., Zorbax Eclipse Plus)

-Acid Glycoprotein (AGP) or Cellulose-based (e.g., Chiralcel OD-RH)
Mobile Phase Phosphate Buffer (pH 3.0) : MeOH/ACNPhosphate Buffer (pH 7.0) : IPA/ACN
pH Strategy Acidic (pH < 3.0) to protonate silanols and drugNeutral (pH ~7.0) for AGP stability
Additives 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA)0.015 M Tetrabutylammonium phosphate (TBAP)
Detection UV @ 230 nm (high sensitivity) or 302 nmUV @ 230 nm or Fluorescence (Ex 230/Em 400)
Critical Factor Silanol Suppression Temperature Control

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Peak Shape & Tailing Issues

Q1: My Dilevalol peak shows severe tailing (Tailing Factor > 2.0). I am using a standard C18 column with a water/methanol gradient. What is happening?

Lead Scientist Diagnosis: This is the classic "Amine-Silanol Effect." Dilevalol is a secondary amine. At neutral or weakly acidic pH (pH 4-6), the residual silanol groups (


) on the silica surface are ionized (negative), while Dilevalol is protonated (positive). This creates a secondary ion-exchange mechanism that retains the tail of the peak.

Corrective Protocol:

  • Lower the pH: Adjust your aqueous mobile phase to pH 2.5 - 3.0 using Phosphoric Acid or TFA. At this pH, silanol groups are protonated (

    
    ) and neutral, eliminating the ionic interaction.
    
  • Add a Silanol Blocker: If pH adjustment is insufficient, add 0.1% Triethylamine (TEA) or 20 mM Ammonium Acetate to the mobile phase. TEA competes for the active silanol sites.

  • Switch Columns: Move to a "Base-Deactivated" or heavily end-capped column (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus) designed specifically for basic compounds.

Technical Note: Never use TEA with a column that is not pH stable. Always check the manufacturer's pH limits.

Category B: Retention Time Instability

Q2: The retention time (RT) of Dilevalol is drifting significantly between injections. I am using a Phosphate buffer at pH 7.0.

Lead Scientist Diagnosis: Operating a basic drug separation at pH 7.0 on a silica column is risky.

  • Silica Dissolution: Silica starts dissolving above pH 7.5, altering the stationary phase volume.

  • pKa Sensitivity: While Dilevalol's pKa is ~9.3, small fluctuations in mobile phase pH around neutral values can affect the ionization state of the buffer or the column surface charge, leading to drift.

  • Temperature: Chiral columns (often used at neutral pH) are extremely sensitive to temperature.

Corrective Protocol:

  • Buffer Capacity: Ensure your buffer concentration is at least 20-50 mM . Weak buffers (5-10 mM) cannot resist pH changes caused by the sample matrix or CO2 absorption.

  • Thermostat Control: Set the column oven to a constant temperature (e.g.,

    
    ). Ambient fluctuations will cause RT drift.
    
  • Equilibration: Basic drugs often require longer equilibration times (20-30 column volumes) to saturate active sites on the column.

Category C: Chiral Resolution Loss

Q3: I am trying to separate Dilevalol ((R,R)-isomer) from the other Labetalol isomers, but the peaks are co-eluting. What parameters should I tweak first?

Lead Scientist Diagnosis: Chiral separation is thermodynamically driven and relies on the formation of transient diastereomeric complexes. Co-elution suggests the energy difference between these complexes is too small.

Corrective Protocol:

  • Temperature Effect (Inverse Relationship): Unlike achiral chromatography, lowering the temperature often improves chiral resolution. The formation of the chiral complex is enthalpy-driven. Try reducing the column temperature from

    
     to 
    
    
    
    .
  • Flow Rate: Reduce flow rate to 0.5 - 0.8 mL/min . The mass transfer kinetics in chiral stationary phases (like AGP) are slower than in C18.

  • Modifier Concentration: If using an AGP column, slight adjustments to the organic modifier (Isopropanol or Acetonitrile) by 1-2% can drastically alter selectivity.

Part 3: Visualized Workflows

Figure 1: Method Development & Troubleshooting Logic

This diagram illustrates the decision matrix for selecting the correct pathway based on your analytical goal (Purity vs. Chirality) and troubleshooting the most common failure modes.

Dilevalol_Workflow Start Start: Dilevalol HCl Analysis Goal Define Analytical Goal Start->Goal Achiral Chemical Purity (Degradants/Assay) Goal->Achiral Chiral Enantiomeric Purity (Isomer Separation) Goal->Chiral C18 Column: End-capped C18 MP: pH 3.0 Phosphate/MeOH Achiral->C18 AGP Column: alpha1-AGP or Cellulose MP: pH 7.0 Buffer Chiral->AGP Tailing Issue: Peak Tailing? C18->Tailing FixTailing Action: Add TEA or Lower pH to 2.5 Tailing->FixTailing Yes Success Robust Method Established Tailing->Success No FixTailing->Success Resolution Issue: Poor Resolution? AGP->Resolution FixRes Action: Lower Temp (10-15°C) Reduce Flow Rate Resolution->FixRes Yes Resolution->Success No FixRes->Success

Caption: Decision tree for selecting method parameters and troubleshooting common deviations in Dilevalol HPLC analysis.

Figure 2: The "Amine-Silanol" Interaction Mechanism

Understanding why your peak tails is crucial for fixing it. This diagram visualizes the interaction between the protonated Dilevalol amine and ionized silanols on the column surface.

Silanol_Interaction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 4 Interaction Electrostatic Attraction (Peak Tailing) Silanol->Interaction Drug Dilevalol Cation (R-NH₂⁺) Drug->Interaction Blocker Blocker (TEA⁺) or H⁺ (Low pH) Blocker->Silanol Competes/Neutralizes Result Symmetrical Peak Blocker->Result Prevents Interaction

Caption: Mechanism of peak tailing for basic drugs like Dilevalol and the corrective action of pH control or amine blockers.

Part 4: References

  • United States Pharmacopeia (USP). Labetalol Hydrochloride Monograph. USP-NF. Link

  • Herman, B. et al. (1993). Sensitive high-performance liquid chromatographic method for direct separation of labetalol stereoisomers in biological fluids using an alpha 1-acid glycoprotein stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Chiralpedia. Dilevalol: The (R,R)-diastereoisomer of labetalol. Link

  • Selleck Chemicals. Labetalol HCl Chemical Properties and Solubility. Link

  • Kulkarni, V. et al. (2015).[1][2] Stability Indicating RP-HPLC Method for Determination of Labetalol HCl in Pharmaceutical Formulation. World Journal of Pharmaceutical Research.[2][3] Link

Sources

Addressing sources of inconsistent results in Dilevalol hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Dilevalol Technical Hub. From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Data in Dilevalol HCl Workflows

If you are accessing this guide, you are likely facing a "silent variable" in your Dilevalol hydrochloride (HCl) experiments. Whether it is shifting


 values in receptor binding assays or erratic solubility in physiological buffers, Dilevalol presents unique challenges distinct from its parent racemate, Labetalol.

This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate the three most common sources of experimental failure: Stereochemical Impurity , Solubility/pH Mismatch , and Assay-Specific Instability .

Part 1: The "Isomer Trap" (Stereochemical Integrity)

The Issue: "My dose-response curves are shifting, and my potency data mirrors Labetalol rather than Dilevalol."

The Science: Dilevalol is the


-stereoisomer of Labetalol. Labetalol is a racemic mixture of four isomers. The pharmacological distinction is massive: Dilevalol is a non-selective 

-blocker with significant partial

-agonist activity and weak

-antagonist activity.[1] If your vendor supplied "Labetalol" labeled as "Dilevalol," or if your stock has racemized due to thermal stress, your data will reflect the mixed pharmacology of the racemate, not the specific profile of the

-isomer [1, 2].

Troubleshooting Protocol: Chiral Purity Verification Do not assume vendor purity. Run this confirmation if potency varies by >15% between batches.

ParameterSpecification
Column Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol : Diethylamine (80 : 20 : 0.[1]1)
Flow Rate 0.5 mL/min
Detection UV @ 230 nm
Expected Result Dilevalol must elute as a single sharp peak. Split peaks indicate racemization.

Critical Note: Dilevalol (R,R) is approximately 4x more potent as a


-antagonist than the racemic mixture [2].[1][2] If your results show lower potency than expected, suspect racemic contamination.
Part 2: Solubility & Stability (The "Invisible" Error)

The Issue: "I see fine particulates in my cell culture media," or "My stock solution concentration seems lower than calculated."

The Science: Dilevalol HCl is a salt. It is highly soluble in DMSO and water at low pH, but it exhibits a sharp solubility drop-off as pH approaches alkalinity (pH > 7.4).[1] In physiological buffers (Krebs-Henseleit or DMEM), the free base may precipitate if the concentration exceeds saturation limits, effectively lowering the "real" dose the cells receive [3, 4].

FAQ: How do I prevent precipitation in bioassays?

Q: Can I store aqueous stocks? A: No. Aqueous solutions of Dilevalol HCl are prone to hydrolysis and microbial growth. Store stocks in DMSO or Ethanol at -20°C.

Q: Why does my media turn cloudy? A: You likely exceeded the solubility limit of the free base at pH 7.4.

  • Limit: Keep final assay concentration < 100

    
    M in aqueous buffer.
    
  • Fix: If higher concentrations are needed, ensure the final DMSO concentration is 0.1% - 0.5% to maintain solubility, provided this vehicle control does not affect your specific cell line.

Standardized Solubilization Protocol

  • Primary Stock: Dissolve Dilevalol HCl in 100% DMSO to reach 10–30 mM. Vortex until clear.

  • Aliquot & Store: Store at -20°C in amber vials (light sensitive).

  • Working Solution: Dilute the DMSO stock 1:1000 into the assay buffer immediately before use.

    • Check: Inspect for "crashing out" (cloudiness).[1] If observed, sonicate for 10 seconds.

Part 3: Biological Assay Variances[1]

The Issue: "My cell viability data is erratic," or "Receptor binding background is too high."

The Science: Dilevalol has been associated with metabolic idiosyncrasy and hepatotoxicity in clinical settings [5].[3][4] In in vitro models (e.g., HepaRG or H9c2 cells), high concentrations can induce cytotoxicity that mimics receptor blockade effects, leading to false positives. Furthermore, as a lipophilic amine, it suffers from non-specific binding to plasticware.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilicity causes drug to stick to plastic well plates.[1]Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to sequester "sticky" molecules. Use glass-coated plates if possible.[1]
Unexpected Cell Death Intrinsic cytotoxicity (Hepatotoxicity mechanism).[1]Perform an MTT or LDH release assay alongside the receptor assay. Ensure test concentration is below the

for your cell line [6].
Variable

Values
Incubation time insufficient for equilibrium.Dilevalol has slow dissociation kinetics at

-receptors.[1] Increase incubation time to 60–90 mins at 37°C.
Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for isolating the source of error.

Dilevalol_Troubleshooting Start Inconsistent Dilevalol Results Check_Purity Step 1: Check Stereochemistry (Is it Pure R,R-Isomer?) Start->Check_Purity Run_HPLC Action: Run Chiral HPLC (Method: Chiralcel OD-H) Check_Purity->Run_HPLC Split Peaks? Check_Solubility Step 2: Check Solubility/pH (Is drug precipitating?) Check_Purity->Check_Solubility Single Peak (Pure) Run_HPLC->Start Replace Batch DMSO_Fix Action: Use DMSO Stock Keep Aqueous Conc < 100µM Check_Solubility->DMSO_Fix Cloudy Media? Check_Assay Step 3: Assay Conditions (Bio-incompatibility?) Check_Solubility->Check_Assay Clear Solution DMSO_Fix->Check_Assay BSA_Fix Action: Add 0.1% BSA (Reduce Non-Specific Binding) Check_Assay->BSA_Fix High Background? Result_Valid Valid Experimental Data Check_Assay->Result_Valid Conditions Optimized

Figure 1: Systematic workflow for isolating sources of variance in Dilevalol HCl experiments.[1] Blue path indicates purity checks; Yellow indicates physical chemistry checks; Green indicates biological optimization.

Mechanism of Action & Signaling

Understanding the specific pathway is crucial for interpreting "off-target" effects.[1] Dilevalol is unique because it combines


-blockade with partial 

-agonism and

-blockade.[1]

Dilevalol_MOA Dilevalol Dilevalol HCl Beta1 Beta-1 Receptor (Heart) Dilevalol->Beta1 Antagonist Beta2 Beta-2 Receptor (Vascular Smooth Muscle) Dilevalol->Beta2 Partial Agonist Alpha1 Alpha-1 Receptor (Vascular Smooth Muscle) Dilevalol->Alpha1 Weak Antagonist AC Adenylyl Cyclase Beta1->AC Inhibition Beta2->AC Weak Stimulation Vaso Vasodilation Beta2->Vaso Direct Relaxation Ca Intracellular Ca++ Alpha1->Ca Blocks Increase cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA HR Decreased Heart Rate PKA->HR Ca->Vaso

Figure 2: Pharmacological profile of Dilevalol.[1] Note the dual antagonism (Red lines) and partial agonism at Beta-2 (Green dashed line), which differentiates it from standard beta-blockers.[1]

References
  • PubChem. (2025). Dilevalol Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Clifton, G. D., et al. (1982). Pharmacology of Dilevalol. National Institutes of Health (PubMed). Available at: [Link]

  • Paddock Laboratories. (2005). Stability of Labetalol Hydrochloride in Extemporaneous Compounded Liquids. PubMed. Available at: [Link]

  • LiverTox. (2017).[4] Labetalol: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. Available at: [Link]

  • MDPI. (2019). In Vitro Toxicological Profile of Labetalol in H9c2 and HepaRG Cells. Available at: [Link][1][5][6]

Sources

Technical Support Center: Minimizing Off-Target Effects of Dilevalol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Dilevalol Hydrochloride (CAS: 75659-07-3) Last Updated: 2024-05-22

Introduction: The Dilevalol Paradox

Welcome to the technical support center. If you are here, you likely encountered unexpected data in your rodent or canine models—perhaps unexplained tremors, hepatic enzyme spikes, or a failure to induce bradycardia despite high doses.

Here is the reality: Dilevalol is not a standard beta-blocker.[1][2][3][4][5][6] It is the


-stereoisomer of labetalol, but it behaves distinctly.[1][2][3] Unlike its parent racemate, Dilevalol possesses negligible 

-antagonist activity
but potent

-intrinsic sympathomimetic activity (ISA)
.

Most "off-target" effects reported to this desk are actually on-target exaggerations caused by failing to account for this


 agonism or the compound's erratic first-pass metabolism. This guide replaces generic protocols with mechanism-based troubleshooting.

Module 1: Hemodynamic Instability & Receptor Selectivity

The Mechanism of Action (MOA) Dashboard

Before troubleshooting, verify your understanding of the receptor profile. Dilevalol lowers blood pressure via vasodilation (mediated by


 agonism), not

blockade.[1][2][3][4][6][7]

Dilevalol_MOA Dilevalol Dilevalol HCl Beta1 β1 Receptor (Heart) Dilevalol->Beta1 Antagonist (Blockade) Beta2 β2 Receptor (Vascular/Bronchial) Dilevalol->Beta2 Partial Agonist (ISA) Alpha1 α1 Receptor (Vascular) Dilevalol->Alpha1 Negligible Affinity Bradycardia Bradycardia (Blunted) Beta1->Bradycardia Inhibits Vasodilation Vasodilation (SVR Reduction) Beta2->Vasodilation Activates Tremors Skeletal Muscle Tremor (Off-Target) Beta2->Tremors Over-activation (High Dose)

Figure 1: Dilevalol Pharmacodynamics. Note that vasodilation is driven by


 agonism, distinct from Labetalol's 

blockade.[1][2][3][6]
Troubleshooting Guide: Hemodynamics

Q: Why isn't the heart rate (HR) dropping significantly in my hypertensive rats?

  • Diagnosis: You are expecting a Propranolol-like effect.

  • Root Cause: Dilevalol’s

    
     agonism can cause reflex sympathetic stimulation or direct cardiac support that offsets the 
    
    
    
    blockade.
  • Solution: Do not use HR reduction as a marker of efficacy. Use Systemic Vascular Resistance (SVR) via telemetry.

    • Target: 15–20% reduction in Mean Arterial Pressure (MAP) without significant bradycardia.

Q: My animals are exhibiting skeletal muscle tremors. Is this a seizure?

  • Diagnosis: Likely

    
    -mediated skeletal muscle stimulation.
    
  • Root Cause: High plasma concentrations trigger peripheral

    
     receptors in skeletal muscle (similar to salbutamol).
    
  • Solution:

    • Check dosing.[4][7][8][9] Doses >50 mg/kg (oral) in rats often trigger this.

    • Protocol Adjustment: Split the daily dose to BID (twice daily) to lower

      
       while maintaining AUC.
      

Module 2: Pharmacokinetics & Bioavailability

Q: We see high variability in efficacy between animals. Some respond, some don't.

  • Diagnosis: First-pass metabolism saturation.

  • Root Cause: Dilevalol undergoes extensive glucuronidation in the liver. Bioavailability in rodents is low (~12-15%) and highly variable.

  • Technical Fix:

    • Vehicle: Switch from simple saline to 0.5% Methylcellulose or acidified water (pH 3.0) . Dilevalol HCl is stable at pH 2–4; neutral pH can lead to precipitation in the gavage needle or stomach.

    • Fasting: Food does not significantly alter bioavailability in humans, but in rodents, gastric emptying time is critical. Standardize fasting (4 hours pre-dose) to reduce variability.

Data Table: PK Parameters & Dosing Windows
ParameterRat (Wistar/SHR)Dog (Beagle)Human (Ref)Implication for Study
Bioavailability ~10–15%~25–30%~12%High oral doses required vs. IV.
Tmax 0.5 – 1.0 hr1.0 – 1.5 hr1.4 hrMonitor acute effects immediately post-gavage.
Half-life (

)
3 – 5 hrs*5 – 7 hrs8 – 12 hrsRats require BID/TID dosing for steady state.
Protein Binding ~50%~50%~50%Moderate; low risk of displacement interactions.

*Estimated based on allometric scaling and metabolic rate; specific rat half-life varies by strain.

Module 3: Hepatic Safety Monitoring

Q: We are seeing elevated ALT/AST levels. Is the drug toxic?

  • Diagnosis: Hepatocellular injury.[5]

  • Root Cause: Labetalol and its isomers (Dilevalol) have a known potential for idiosyncratic hepatotoxicity, likely due to a reactive intermediate formed during metabolism.

  • Action Plan:

    • Immediate: Terminate dosing in any animal with ALT >3x baseline.

    • Histopathology: Look for bridging necrosis.

    • Prevention: Do not co-administer with CYP inducers (e.g., Phenobarbital) which may increase the formation of reactive metabolites.

Experimental Protocols

Protocol A: Dose Range Finding (DRF) with Telemetry

Objective: Establish the therapeutic window without inducing tremors or hypotension.

Step 1: Preparation

  • Animals: Male SHR (Spontaneously Hypertensive Rats), 12–14 weeks.

  • Instrumentation: Implant DSI HD-S10 transmitters into the abdominal aorta 7 days prior to study.

Step 2: Formulation

  • Dissolve Dilevalol HCl in distilled water adjusted to pH 3.5 with 0.1N HCl.

  • Concentration: 5 mg/mL (low dose) to 20 mg/mL (high dose).

Step 3: Escalation Workflow

DRF_Protocol Start Baseline Recording (24 Hours) Dose1 Day 1: 5 mg/kg PO (Sub-therapeutic) Start->Dose1 Check1 Check: MAP drop < 10%? Dose1->Check1 Check1->Dose1 No (Re-eval formulation) Dose2 Day 2: 25 mg/kg PO (Therapeutic Target) Check1->Dose2 Yes Check2 Check: Tremors Present? Dose2->Check2 Dose3 Day 3: 50 mg/kg PO (Max Tolerated) Check2->Dose3 No Stop Stop Check2->Stop Yes (Stop Escalation)

Figure 2: Step-wise dose escalation to identify the therapeutic ceiling.

Step 4: Sampling

  • Collect tail vein blood at 1.0 hr post-dose (Tmax) on Day 2 to correlate plasma levels with MAP reduction.

References

  • Sybertz, E. J., et al. (1987). Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism.[1][2][3][4][6][7] American Journal of Cardiology.

  • Lund-Johansen, P. (1988).[3] Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol. Journal of Cardiovascular Pharmacology.[3]

  • Kramer, W. G., et al. (1988). Pharmacokinetics and bioavailability of dilevalol in normotensive volunteers.[7][8] Journal of Clinical Pharmacology.

  • Frishman, W. H. (1989). Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity.[1][4][6][7] Journal of Clinical Pharmacology.

  • Abdullah, N., & Md Yusof, F. (2019). Labetalol: A Brief Current Review. Pharmacophore.[1][2][5] (Discusses isomer toxicity profiles).

Sources

Validation & Comparative

Comparative Pharmacodynamics: Dilevalol Hydrochloride vs. Atenolol and Metoprolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Vasodilatory Distinction

In the landscape of antihypertensive development, Dilevalol hydrochloride represents a distinct subclass of beta-blockers compared to the standard-of-care agents Atenolol and Metoprolol .[1]

While Atenolol and Metoprolol are "pure" cardioselective (


) antagonists that primarily reduce cardiac output, Dilevalol (the R,R-isomer of Labetalol) acts as a non-selective 

-antagonist with intrinsic sympathomimetic activity (ISA) at the

receptor. This unique profile allows Dilevalol to reduce blood pressure through peripheral vasodilation while preserving cardiac output, a hemodynamic advantage over the vasoconstrictive reflex often seen with acute Atenolol administration.

Critical Advisory: Despite superior hemodynamic efficacy in specific profiles, Dilevalol’s development has been historically curtailed in several markets (including Japan and the US) due to hepatotoxicity concerns. This guide evaluates efficacy while contextualizing these safety parameters for researchers.

Mechanistic Profiling & Signaling Pathways

To understand the efficacy divergence, we must analyze the receptor binding logic.

  • Atenolol & Metoprolol: Act as "silent" antagonists at

    
     receptors. They block the binding of catecholamines (norepinephrine), reducing cAMP production in cardiomyocytes, which decreases heart rate (chronotropy) and contractility (inotropy).
    
  • Dilevalol: Acts as an antagonist at

    
     receptors but functions as a partial agonist  at vascular 
    
    
    
    receptors. This agonism stimulates adenylate cyclase in smooth muscle cells, increasing cAMP and leading to myosin light chain kinase (MLCK) inhibition, resulting in vasodilation.
Visualization: Differential Signaling Pathways

The following diagram illustrates the cellular divergence between a standard


 blocker and the dual-action mechanism of Dilevalol.

BetaBlockerMechanism cluster_0 Cardiomyocyte (Heart) cluster_1 Vascular Smooth Muscle (Periphery) B1 Beta-1 Receptor cAMP_Heart Decreased cAMP B1->cAMP_Heart Antagonism Effect_Heart Reduced HR & Contractility cAMP_Heart->Effect_Heart B2 Beta-2 Receptor cAMP_Vessel Increased cAMP B2->cAMP_Vessel Partial Agonism (ISA) Effect_Vessel Vasodilation (Decreased SVR) cAMP_Vessel->Effect_Vessel Atenolol Atenolol / Metoprolol Atenolol->B1 Blocks Atenolol->B2 No Effect Dilevalol Dilevalol HCl Dilevalol->B1 Blocks Dilevalol->B2 Activates

Caption: Dilevalol provides dual efficacy: Beta-1 blockade (cardiac rest) and Beta-2 agonism (vascular relaxation), unlike pure Beta-1 blockers.

Hemodynamic & Efficacy Comparison

The following data synthesizes clinical pharmacology findings comparing the acute and chronic effects of these agents.

Table 1: Hemodynamic Profile Comparison
ParameterAtenolol (Hydrophilic

)
Metoprolol (Lipophilic

)
Dilevalol (Vasodilatory

)
Heart Rate (Resting) Significant Decrease (

)
Significant Decrease (

)
Moderate Decrease (

)
Systemic Vascular Resistance (SVR) Increases (Reflex vasoconstriction)Increases or NeutralDecreases (Vasodilation)
Cardiac Output DecreasesDecreasesPreserved / Maintained
Renal Blood Flow DecreasesDecreasesPreserved
Lipid Profile Impact May increase TriglyceridesMay increase TriglyceridesNeutral / Favorable

Expert Insight: Researchers focusing on hypertension with peripheral vascular disease (PVD) often investigate Dilevalol-like mechanisms because standard beta-blockers (Atenolol) can worsen PVD symptoms by increasing peripheral resistance. Dilevalol's


 agonism offsets this risk.

Pharmacokinetic & Safety Architecture

For drug development professionals, the choice between these agents often relies on ADME (Absorption, Distribution, Metabolism, Excretion) properties and toxicity profiles.

Table 2: PK and Toxicology Matrix
FeatureAtenololMetoprololDilevalol
Solubility Hydrophilic (Water soluble)Lipophilic (Lipid soluble)Lipophilic
Bioavailability ~50% (Erratic absorption)~50% (Significant First-Pass)High (Complete absorption)
BBB Penetration Poor (Low CNS side effects)High (Nightmares/Fatigue common)Moderate
Elimination Renal (Excreted unchanged)Hepatic (CYP2D6 metabolism)Hepatic (Glucuronidation)
Half-Life 6–7 hours3–7 hours8–12 hours (Supports QD dosing)
Primary Safety Risk Bradycardia, Renal accumulationCYP2D6 variabilityHepatotoxicity
The Hepatotoxicity Barrier

While Dilevalol shows superior hemodynamics, its chemical structure (isomer of labetalol) is associated with idiosyncratic hepatocellular damage.

  • Mechanism: Metabolic idiosyncrasy leading to mitochondrial injury.

  • Regulatory Impact: This toxicity profile led to the withdrawal of Dilevalol in Japan and non-approval in the USA, despite its efficacy.

  • Research Implication: When using Dilevalol in animal models, liver enzyme monitoring (ALT/AST) is mandatory.

Experimental Protocol: Verifying Vasodilatory Activity

To experimentally validate the efficacy difference (specifically the vasodilatory component of Dilevalol vs. Atenolol), a Rat Isolated Aortic Ring Assay using isometric tension recording is the gold standard.

Objective

To demonstrate that Dilevalol induces relaxation in pre-contracted tissue via


 agonism, whereas Atenolol does not.
Materials
  • Tissue: Thoracic aorta from Wistar rats (endothelium-intact).

  • Buffer: Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).

  • Pre-contracting Agent: Phenylephrine (PE)

    
     M.
    
  • Test Agents: Dilevalol HCl, Atenolol.

  • Blocker (Control): ICI-118,551 (Selective

    
     antagonist) – Essential to prove the mechanism.
    
Workflow Diagram (DOT)

This protocol ensures self-validation by using specific antagonists to confirm the mechanism of action.

AorticRingProtocol Start Harvest Thoracic Aorta (Wistar Rat) Prep Cut into 3-4mm Rings Mount in Organ Bath (Krebs Sol.) Start->Prep Equilib Equilibration (60 mins) Resting Tension: 2g Prep->Equilib Contract Induce Pre-contraction Add Phenylephrine (1 µM) Equilib->Contract Plateau Wait for Stable Plateau Contract->Plateau Branch Divide into Groups Plateau->Branch GroupA Group A: Atenolol (Cumulative Dosing) Branch->GroupA GroupB Group B: Dilevalol (Cumulative Dosing) Branch->GroupB GroupC Group C: Dilevalol + ICI-118,551 (Beta-2 Blocker Pre-treatment) Branch->GroupC ResultA Result: No Relaxation (Confirms lack of vascular activity) GroupA->ResultA ResultB Result: Dose-Dependent Relaxation (Confirms Vasodilation) GroupB->ResultB ResultC Result: Attenuated Relaxation (Confirms Beta-2 Mechanism) GroupC->ResultC

Caption: Isometric tension workflow to isolate the specific Beta-2 mediated vasodilatory effect of Dilevalol.

Step-by-Step Methodology
  • Preparation: Mount aortic rings between stainless steel hooks in organ baths maintained at 37°C.

  • Viability Check: Challenge with KCl (60 mM) to ensure tissue contractility. Washout.

  • Pre-contraction: Add Phenylephrine (

    
    ) to induce stable vasoconstriction (simulating high PVR).
    
  • Dosing: Once tension stabilizes, add cumulative concentrations (

    
     to 
    
    
    
    M) of Atenolol or Dilevalol.
  • Data Analysis: Calculate relaxation as a percentage of the Phenylephrine-induced contraction.

    • Expected Result: Dilevalol will show a sigmoidal relaxation curve. Atenolol will show a flat line (no relaxation).

References

  • Comparison of central and peripheral haemodynamic effects of dilevalol and atenolol in essential hypertension. British Journal of Clinical Pharmacology. (1989).

  • Labetalol hepatotoxicity. Annals of Internal Medicine. (1990).

  • Dilevalol: a review of its pharmacodynamic and pharmacokinetic properties. Drugs. (1990).[2]

  • Atenolol vs Metoprolol: Pharmacokinetic Differences. Drugs.com. (2025).

  • Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol. European Journal of Clinical Pharmacology. (1991).

Sources

Comparative Profiling of Intrinsic Sympathomimetic Activity (ISA): Dilevalol vs. Pindolol

[1]

Executive Summary

The Core Distinction: While both Dilevalol and Pindolol exhibit Intrinsic Sympathomimetic Activity (ISA), their pharmacological utility diverges based on receptor selectivity. Pindolol acts as a non-selective partial agonist (

Dilevalol


1

This guide provides a technical framework for evaluating these mechanisms, offering validated experimental protocols and comparative data for drug development scientists.

Mechanistic Foundation: Defining ISA in -Blockade

Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of a ligand to bind to a receptor and produce a sub-maximal response (partial agonism) while simultaneously blocking the access of full agonists (endogenous catecholamines like norepinephrine).[2]

The "Ceiling Effect" of Partial Agonists

In the presence of high sympathetic tone (e.g., exercise), both drugs act as antagonists. However, at rest (low sympathetic tone), their partial agonist activity prevents the profound bradycardia seen with "pure" antagonists like propranolol.

Diagram 1: Receptor Dynamics of ISA

The following diagram illustrates the molecular difference between a Full Antagonist, Pindolol (Non-selective ISA), and Dilevalol (Selective ISA).

ISA_MechanismReceptorβ-Adrenergic ReceptorSignal_HighHigh Signal Transduction(Full Agonism)Receptor->Signal_High100% EfficacySignal_Mod_HeartModerate Signal (β1)(Heart Rate Preservation)Receptor->Signal_Mod_Heart~25-40% Efficacy (ISA)Signal_Mod_VesselModerate Signal (β2)(Vasodilation)Receptor->Signal_Mod_VesselHigh β2 EfficacyLow β1 EfficacyCatecholamineEndogenousCatecholaminesCatecholamine->ReceptorStrong BindingPindololPindolol(Non-Selective Partial Agonist)Pindolol->ReceptorComp. InhibitionDilevalolDilevalol(β2-Selective Partial Agonist)Dilevalol->ReceptorComp. Inhibition

Caption: Differential signaling outputs. Pindolol drives basal activity in both cardiac (



Pharmacological Profile Comparison

The following data synthesizes receptor binding assays and hemodynamic responses observed in preclinical models (Pithed Rat/Isolated Tissue).

FeaturePindololDilevalolClinical Consequence
Primary Class Non-selective

-blocker
Non-selective

-blocker (Isomer)
ISA Selectivity Non-selective (

&

)
Highly

-Selective
Pindolol affects HR; Dilevalol affects SVR.
ISA Potency High (20–40% of Isoprenaline)High at

; Negligible at

Dilevalol is a potent vasodilator.

Antagonism
NoneNegligibleDistinct from Labetalol (racemate) which has

block.
Resting Heart Rate Mild decrease or maintenanceMild decreasePindolol prevents bradycardia more effectively.
Vascular Resistance Mild decrease (via

ISA)
Marked decrease (via strong

ISA)
Dilevalol is superior for SVR reduction.

Critical Insight: Dilevalol's antihypertensive mechanism is primarily driven by


-mediated vasodilation, whereas Pindolol's hemodynamic profile is dominated by its ability to buffer cardiac depression via 

ISA.

Experimental Validation Protocols

To objectively verify the ISA differences described above, researchers must employ systems that eliminate endogenous catecholamine interference.

Protocol A: The Reserpinized Rat Model (In Vivo)

Objective: To assess intrinsic chronotropic (

Rationale:

Workflow:

  • Depletion: Administer Reserpine (5 mg/kg i.p.) 18–24 hours prior to testing.

  • Instrumentation: Anesthetize rat (Pentobarbital or Ketamine/Xylazine). Cannulate the carotid artery for BP/HR monitoring.

  • Stabilization: Allow 30 minutes for baseline stabilization. HR should be significantly lower than non-reserpinized controls (approx. 250–300 bpm).

  • Challenge: Administer cumulative IV boluses of:

    • Group 1: Pindolol (0.01 – 1.0 mg/kg)

    • Group 2: Dilevalol (0.01 – 1.0 mg/kg)

    • Control: Saline

  • Measurement: Record

    
    HR (Change in Heart Rate).
    

Expected Outcome:

  • Pindolol: Significant dose-dependent increase in HR (demonstrating

    
     ISA).
    
  • Dilevalol: Minimal to no increase in HR (demonstrating lack of

    
     ISA).
    
Protocol B: Isolated Tissue Bath (In Vitro)

Objective: To differentiate


Tissue PreparationReceptor TargetPindolol ResponseDilevalol Response
Guinea Pig Right Atria

(Chronotropy)
Positive Chronotropy (increases beat rate)Minimal/No Effect
Guinea Pig Tracheal Strip

(Relaxation)
Relaxation (Moderate)Profound Relaxation (High Potency)
Diagram 2: Experimental Workflow (Reserpinized Model)

Experimental_ProtocolStartStart: Naive RatsStep1Catecholamine Depletion(Reserpine 5mg/kg, -24h)Start->Step1Step2Anesthesia & Cannulation(Carotid Artery)Step1->Step2Step3Baseline Measurement(Confirm Bradycardia)Step2->Step3BranchDrug AdminStep3->BranchGroupPGroup A: Pindolol(Cumulative Dosing)Branch->GroupPGroupDGroup B: Dilevalol(Cumulative Dosing)Branch->GroupDResultPResult: ↑ Heart Rate(Confirms β1 ISA)GroupP->ResultPResultDResult: No Δ Heart Rate(Confirms Lack of β1 ISA)GroupD->ResultD

Caption: In vivo validation workflow. Reserpine pretreatment isolates the drug's intrinsic activity by removing endogenous competition.

Implications for Drug Development

Hemodynamic Stability

Pindolol's profile is advantageous in patients prone to bradycardia or those with compromised autonomic function where maintaining resting heart rate is critical. Its ISA "floors" the heart rate drop.

Vasodilatory Potency

Dilevalol represents a more sophisticated approach to antihypertensive therapy. By focusing ISA on the

  • Note: Unlike non-selective beta-blockers which can cause reflex vasoconstriction (unopposed

    
    -activity), Dilevalol's 
    
    
    agonism actively opposes this, preserving peripheral blood flow.
Safety & Toxicity Note

While Dilevalol showed superior hemodynamic profiles in clinical trials (better preservation of renal blood flow compared to pure beta-blockers), it was associated with hepatotoxicity in post-marketing surveillance. This highlights that while mechanism (ISA) is critical for efficacy, metabolic idiosyncratic toxicity remains a parallel hurdle in development.

References

  • Matsunaga, K., et al. (1985). "Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol."[3] Journal of Pharmacobio-dynamics.

  • Frishman, W. H. (1989).[4] "Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension." Drugs.

  • Clark, B. J., et al. (1982). "Pindolol—a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations." British Journal of Clinical Pharmacology.

  • Wallin, J. D., & Frishman, W. H. (1989). "Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity."[4][5] The Journal of Clinical Pharmacology.

  • Ishikura, F., et al. (2012).[6] "Acute effects of beta-blocker with intrinsic sympathomimetic activity on stress-induced cardiac dysfunction in rats." Journal of Cardiology.

Reproducibility and Validation of Dilevalol Hydrochloride: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Isomer Imperative

Dilevalol hydrochloride represents a critical case study in stereospecific pharmacology. Unlike its parent compound Labetalol —a racemic mixture of four stereoisomers—Dilevalol is the isolated (R,R)-diastereomer .[1][2]

The Scientific Premise: Published literature asserts that Dilevalol possesses a distinct hemodynamic profile: it is a non-selective ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-blocker with potent partial 

-agonist activity (Intrinsic Sympathomimetic Activity - ISA) and negligible

-blocking activity.[2][3][4] This contrasts with Labetalol, which relies heavily on

-blockade for vasodilation.

The Validation Challenge: Reproducing these findings requires strict adherence to enantiomeric purity. Using generic Labetalol in error, or failing to validate the (R,R)-isomer's purity, will yield confounded data (mixed


-blockade). Furthermore, due to historical hepatotoxicity withdrawals, any modern investigation must include a validated metabolic toxicity screen.

Chemical Validation: Enantiomeric Purity Protocol

The first pillar of reproducibility is verifying that the substance is >99% (R,R)-Dilevalol. Labetalol contains the (R,R), (S,S), (S,R), and (R,S) isomers.[1] The (S,R) isomer is a potent


-blocker; its presence will invalidate Dilevalol's "negligible 

-blockade" claim.
Protocol A: Chiral HPLC Separation & Validation

Objective: Quantify enantiomeric excess (ee) and confirm absence of the (S,R)-isomer.

Methodology:

  • Stationary Phase: Use a Chiralpak AD-H or PRP-1 (poly(styrene-divinylbenzene)) column. The PRP-1 column is historically referenced for Dilevalol specificity in biofluids.[5]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (860:140:0.1 v/v) for normal phase chiral separation.[6]

  • Detection: UV at 215 nm (high sensitivity for the amide backbone).

  • Validation Criteria:

    • Resolution (

      
      ):  Must be > 1.5 between the (R,R) peak and the nearest isomer (typically the (R,S)).
      
    • Purity Threshold: (R,R)-Dilevalol area > 99.5%.

Visualization: Isomeric Separation Logic

IsomerLogic cluster_isomers Elution Profile Labetalol Labetalol (Racemate) Mix of 4 Isomers ChiralCol Chiral HPLC (Chiralpak AD-H / PRP-1) Labetalol->ChiralCol RR (R,R)-Dilevalol Target: Beta-2 Agonist ChiralCol->RR Purified Fraction SR (S,R)-Isomer Impurity: Alpha-1 Blocker ChiralCol->SR Retained/Separated Others (S,S) / (R,S) Inactive/Low Activity ChiralCol->Others Pass Pass RR->Pass Validates ISA Mechanism Fail Fail SR->Fail Contaminates Vasodilation Data

Caption: Separation logic required to isolate the (R,R)-isomer (Dilevalol) from the Labetalol racemate to prevent confounding alpha-adrenergic effects.

Pharmacological Validation: Receptor Profiling[7]

To reproduce the claim that Dilevalol acts via


-agonism rather than 

-blockade, you must perform a functional "Add-Back" assay.
Protocol B: Functional cAMP Accumulation Assay (In Vitro)

Objective: Distinguish between a simple


-blocker (antagonist) and a partial agonist (ISA).

Reagents:

  • Cell Line: HEK293 overexpressing human

    
    -AR.
    
  • Ligands: Isoproterenol (Full Agonist), Propranolol (Full Antagonist), Dilevalol (Test), ICI 118,551 (Selective

    
     Inverse Agonist).
    

Workflow:

  • Baseline: Measure basal cAMP levels.

  • Agonist Mode: Treat cells with Dilevalol (

    
     to 
    
    
    
    M).
    • Expected Result: Dose-dependent increase in cAMP, reaching ~30-50% of the Isoproterenol

      
       (Partial Agonism).
      
  • Antagonist Mode: Pre-treat with Dilevalol, then add Isoproterenol.

    • Expected Result: Right-shift of the Isoproterenol dose-response curve (Potent Antagonism).

  • Mechanistic Check: Co-incubate Dilevalol with ICI 118,551 .

    • Validation: The cAMP signal generated by Dilevalol must be abolished by ICI 118,551. This confirms the vasodilation signal is

      
      -mediated.
      
Visualization: Signaling Pathway Validation

SignalingPath cluster_alpha Negative Control (Alpha-1) Dilevalol Dilevalol (R,R) Beta2 Beta-2 Adrenergic Receptor Dilevalol->Beta2 Partial Agonist Binding Alpha1 Alpha-1 Receptor Dilevalol->Alpha1 No Binding (Unlike Labetalol) Gs Gs Protein Beta2->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP Vaso Vasodilation (SVR Reduction) cAMP->Vaso ICI ICI 118,551 (Inhibitor) ICI->Beta2 Blocks

Caption: Dilevalol induces vasodilation via Beta-2/cAMP signaling. Validation requires blocking this pathway with ICI 118,551 to confirm mechanism.

Comparative Performance Guide

The following table synthesizes quantitative data from validated pharmacological studies. Use this to benchmark your experimental results.

FeatureDilevalol (R,R) Labetalol (Racemate) Carvedilol Validation Benchmark
Isomeric Composition Single (R,R) isomerMix of 4 isomersRacemate (R/S)Chiral HPLC Purity >99%

Antagonism
High Potency (4x vs Racemate)ModerateModerate

shift vs Isoproterenol

Activity
Partial Agonist (ISA) Weak/MixedAntagonistcAMP accumulation ~40% of


Blockade
Negligible Potent (via S,R isomer)PotentPhenylephrine pressor response (In Vivo)
Vasodilation Mechanism

-mediated relaxation

-blockade

-blockade
Blockable by ICI 118,551?
Hepatotoxicity Risk High (Idiosyncratic) ModerateLowReactive Metabolite Trapping Assay

Toxicological Validation: The Safety Stop

Dilevalol was withdrawn from markets (e.g., Japan, 1990) due to severe hepatotoxicity. Reproducibility studies must treat this compound as a hazardous hepatotoxin.

Protocol C: Reactive Metabolite Trapping (Glutathione)

Context: The toxicity is believed to be metabolic idiosyncrasy, likely driven by reactive glucuronide or oxidative metabolites.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Trapping Agent: Fortify with Glutathione (GSH) or N-acetylcysteine.

  • Incubation: 60 minutes at 37°C.

  • Analysis: LC-MS/MS scanning for GSH-Dilevalol adducts (Neutral loss scanning of 129 Da).

  • Interpretation: The presence of GSH adducts confirms the formation of reactive electrophilic species, validating the historical toxicity mechanism.

References

  • Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. Source:[1][2][3] PubMed / NIH URL:[Link]

  • High-performance liquid chromatographic assay for dilevalol in human plasma and urine using a PRP-1 column. Source: PubMed / Journal of Chromatography URL:[Link]

  • Labetalol and Dilevalol Hepatotoxicity (LiverTox Database). Source: NCBI Bookshelf URL:[Link]

  • Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol. Source: PubMed / Clinical Pharmacokinetics URL:[Link]

  • Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol. Source: PubMed / NIH URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Dilevalol Hydrochloride Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Zero-Drain" Standard

As researchers, we often treat salt forms of drugs (hydrochlorides) as benign due to their water solubility. This is a critical error with Dilevalol Hydrochloride.

Dilevalol, an isomer of Labetalol, is a potent non-selective beta-blocker with alpha-1 blocking activity. While its solubility suggests it could be flushed, its pharmacological stability and high aquatic toxicity (GHS Category Chronic 2) strictly prohibit drain disposal. Beta-blockers are "pseudo-persistent" in the environment; they resist standard wastewater treatment degradation and can induce bradycardia in aquatic vertebrates at nanogram-per-liter concentrations.

The Golden Rule: All Dilevalol Hydrochloride waste—whether solid API, mother liquor, or contaminated PPE—must be sequestered for High-Temperature Incineration .

Chemical Identity & Hazard Profile[1][2][3][4]

Effective disposal starts with accurate characterization. You must classify this material correctly on your hazardous waste profile to ensure the receiving facility destroys it properly.

ParameterSpecificationOperational Implication
Compound Name Dilevalol HydrochlorideAPI / Active Moiety
CAS Number 75659-08-4 (Dilevalol HCl) / 32780-64-6 (Labetalol HCl proxy)Use for waste manifest profiling.
Molecular Formula C₁₉H₂₄N₂O₃[1] · HClNitrogen-bearing organic; incineration produces NOx.
Physical State White to off-white crystalline powderHigh dust potential; inhalation hazard during transfer.
GHS Classification Reproductive Tox. 2 (Suspected of damaging fertility/unborn child)Aquatic Chronic 2 (Toxic to aquatic life)STOT RE 1 (Target organ toxicity)DO NOT dispose of in trash or sewer. Requires "Blue Bin" (Pharm Waste) or Black Bin (RCRA Haz) depending on concentration.
Solubility Soluble in water and ethanolSpills spread rapidly on wet surfaces.

Emergency Spill Response Protocol

Scenario: You have dropped a glass vial containing >1g of Dilevalol HCl powder in the weighing station.

Immediate Action: Do not attempt to sweep dry powder rapidly; this generates an aerosol plume containing a potent antihypertensive agent. Follow the workflow below to minimize exposure and containment breach.

SpillResponse Start Spill Detected (Solid Powder or Liquid) Isolate 1. ISOLATE Evacuate immediate area (10ft radius). Post 'Do Not Enter' signage. Start->Isolate PPE 2. PPE ESCALATION Don double nitrile gloves, Tyvek sleeves, and N95/P100 respirator. Isolate->PPE Contain 3. CONTAINMENT Cover powder with damp paper towels (prevents aerosolization). PPE->Contain Clean 4. CHEMICAL CLEANUP Scoop material into wide-mouth jar. Wash surface with 10% soap solution. Contain->Clean Verify 5. VERIFICATION Check surface pH or UV residue. Seal waste container. Clean->Verify

Figure 1: Immediate response workflow for Dilevalol Hydrochloride spills. Note the emphasis on dampening powder to prevent inhalation.

Routine Disposal Procedures

In a drug development context, waste streams vary by concentration. Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) , we move away from the complex P/U listing logic for this specific compound and treat it as Non-Creditable Hazardous Waste Pharmaceutical .

A. Solid Waste (Pure API & Weighing Papers)
  • Classification: RCRA Hazardous Waste (Characteristic or Listed depending on state adoption of Subpart P).

  • Container: High-density polyethylene (HDPE) wide-mouth jar or "Black Bin" pharmaceutical waste container.

  • Labeling: Must read "Hazardous Waste - Pharmaceutical - Toxic."

  • Destruction: Sent for chemical incineration (Combustion > 1000°C).

B. Liquid Waste (Mother Liquors & HPLC Effluent)
  • Segregation: Do not mix with halogenated solvents (like chloroform) if possible, as this increases disposal costs, though Dilevalol itself contains chloride.

  • Bulking: Collect in "Blue Carboys" designated for Aqueous Toxic Waste.

  • Prohibition: Never pour into sink, even if diluted.

C. Waste Decision Logic

Use this decision tree to determine the correct waste stream for your specific laboratory situation.

WasteLogic Origin Waste Origin TypeCheck Is it Pure API or Formulation? Origin->TypeCheck Pure Pure Substance / Stock Solution (>1% Concentration) TypeCheck->Pure High Conc. Trace Trace Contamination (Gloves, empty vials, wipes) TypeCheck->Trace Low Conc. Liquid Liquid Form Pure->Liquid Solid Solid Form Pure->Solid StreamB STREAM B: Trace Chemo/Tox Waste (Yellow/White Bin) Destruction: Incineration Trace->StreamB StreamA STREAM A: Hazardous Pharm Waste (Black/Blue Bin) Destruction: Incineration Liquid->StreamA If aqueous StreamC STREAM C: Solvent Waste (Carboy) Destruction: Fuel Blending Liquid->StreamC If mixed with solvents Solid->StreamA

Figure 2: Waste segregation logic. Note that "Trace" items often go to a separate incineration stream (yellow bin) in many facilities to save costs on the high-hazard (black bin) stream.

Decontamination & Verification

Once the bulk material is removed, the workspace is not yet safe. Dilevalol HCl is a salt; it will crystallize on surfaces as water evaporates, creating a fine dust hazard for the next user.

The "Solvent-Surfactant" Wash

Water alone is insufficient because it spreads the salt. Ethanol alone may precipitate it depending on concentration.

  • Primary Wash: Use a 10% aqueous surfactant solution (e.g., SDS or standard lab detergent) to lift the salt from the surface.

  • Secondary Rinse: Wipe with 70% Isopropyl Alcohol (IPA) to remove surfactant residue and any remaining organic base.

  • Verification (Self-Validating Step):

    • Visual: Shine a strong flashlight oblique to the surface. Crystalline sparkles indicate failure.

    • Chemical:[2][3][4][1][5][6][7][8][9] For high-safety areas, swab the surface and run a quick UV-Vis check at 254 nm (Dilevalol absorbs strongly here). Absorbance > 0.05 AU indicates need for re-cleaning.

References

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). EPA.gov.[10] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3869, Labetalol (Isomer/Parent). PubChem.[10][1][11] Available at: [Link][10]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] OSHA.gov. Available at: [Link][7]

Sources

Personal protective equipment for handling Dilevalol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Dilevalol hydrochloride (the R,R-isomer of labetalol) is not merely a chemical reagent; it is a potent pharmacological agent.[1] As a non-selective beta-blocker with partial beta-2 agonist activity, its primary occupational hazard lies in its physiological mechanism of action: systemic vasodilation and hypotension .

Unlike standard laboratory irritants, accidental absorption of Dilevalol HCl—particularly through inhalation of dust or transdermal absorption of solutions—can trigger bradycardia (slow heart rate) and bronchospasm in susceptible individuals. This guide moves beyond generic "safety precautions" to provide a causality-based PPE strategy designed to break the chain of exposure.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the vector of exposure. Dilevalol HCl is typically supplied as a crystalline powder.[2]

Hazard CategorySpecific RiskMechanism of Injury
Inhalation (High Risk) Airborne DustThe hydrochloride salt is fine and easily aerosolized. Inhalation allows direct entry into the bloodstream via pulmonary capillaries, bypassing first-pass metabolism.
Skin Contact Transdermal AbsorptionWhile the solid salt has low skin permeability, solutions (especially in DMSO or Methanol) act as carriers, significantly increasing bioavailability.
Ocular Mucosal IrritationAs a hydrochloride salt, it forms an acidic environment upon contact with moisture in the eyes, causing severe irritation (pH ~3.0–4.5 in solution).

Strategic PPE Matrix

This protocol utilizes a Control Banding approach. PPE requirements escalate based on the physical state of the compound.

Table 1: Task-Based PPE Requirements
Protective LayerStorage & Transport (Sealed Container)Solid Handling (Weighing/Transfer)Solution Handling (Dissolved in Solvent)
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 4-5 mil; Inner: 2-3 mil). Latex is not recommended due to protein allergy risks and variable chemical resistance.Double Nitrile Gloves (Long cuff). Change outer gloves immediately upon splash.
Respiratory None required if sealed.N95 or P100 Respirator (if outside a biosafety cabinet). Preferably handled inside a Fume Hood.Fume Hood (Engineering Control). Respirator backup if aerosol generation is possible.
Eye Protection Safety Glasses with side shields.[3][4]Chemical Safety Goggles . Glasses are insufficient against floating dust.Chemical Safety Goggles + Face Shield (if volume > 1L).
Body Protection Standard Lab Coat (Cotton/Poly).Tyvek® Lab Coat or Sleeve Covers. Prevents dust accumulation on fabric fibers.Chemical-Resistant Apron (if splash risk exists).

Operational Workflow: The "Clean-to-Dirty" Protocol

Phase 1: Pre-Experimental Setup (Engineering Controls)
  • Verify Airflow: Ensure the Chemical Fume Hood or Biological Safety Cabinet (BSC) is operating at a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dilevalol HCl powder is static-prone; static charge causes "flying powder," which defeats containment.

Phase 2: Donning (Gowning) Procedure
  • Wash Hands: Remove oils that degrade glove integrity.

  • Inner Gloves: Don the first pair of nitrile gloves. Inspect for micro-tears by trapping air and squeezing.

  • Body Shield: Don Tyvek lab coat (or standard coat with disposable sleeves). Ensure cuffs cover the inner glove wrist.

  • Outer Gloves: Don the second pair of nitrile gloves over the lab coat cuff. This creates a shingle effect, preventing powder from entering the sleeve.

  • Eye/Face: Don goggles last to prevent fogging during setup.

Phase 3: Active Handling (Weighing & Solubilization)
  • The "Deep Work" Rule: Perform all manipulations at least 6 inches inside the hood sash.

  • Wet Method: If possible, add solvent to the weighing vessel before removing it from the hood. A solution is far less likely to become airborne than a dry powder.

  • Spill Response: If powder spills, do not sweep . Cover with a wet paper towel (solvent-soaked) to dampen the powder, then wipe up. This prevents aerosolization.[3][5]

Phase 4: Doffing (De-Gowning) & Disposal
  • Outer Gloves: Remove inside the hood using the "beak method" (pinch outside, pull off inside-out). Dispose of as solid hazardous waste.

  • Sleeves/Apron: Remove and place in biohazard/chemical waste bin.

  • Inner Gloves: Inspect for visible contamination. If clean, remove at the exit of the lab.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Decontamination & Disposal Plan

  • Surface Decontamination:

    • Dilevalol HCl is soluble in water and alcohol.

    • Step 1: Wipe surfaces with 70% Ethanol or Isopropanol to solubilize organic residues.

    • Step 2: Follow with a detergent/water wipe to remove salts.

  • Waste Disposal:

    • Liquids: Collect in "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.

    • Solids: All contaminated consumables (weigh boats, wipes, outer gloves) must be incinerated. Do not trash. Label as "Pharmaceutical Waste - Toxic."

Visual Decision Guide

The following diagram illustrates the decision logic for selecting PPE and handling procedures based on the state of the material.

Dilevalol_Safety_Protocol Start START: Handling Dilevalol HCl Assess Assess Physical State Start->Assess Solid SOLID (Powder) Assess->Solid Liquid LIQUID (Solution) Assess->Liquid Solid_Risk RISK: Inhalation (Dust) Solid->Solid_Risk Liquid_Risk RISK: Transdermal Absorption Liquid->Liquid_Risk Solid_PPE PPE: Tyvek Sleeves + N95 + Goggles Solid_Risk->Solid_PPE Solid_Control Control: Fume Hood + Anti-Static Solid_PPE->Solid_Control Disposal DISPOSAL: High-Temp Incineration Solid_Control->Disposal Liquid_PPE PPE: Double Nitrile Gloves + Splash Shield Liquid_Risk->Liquid_PPE Liquid_Control Control: Absorbent Pads + Secondary Containment Liquid_PPE->Liquid_Control Liquid_Control->Disposal

Figure 1: Decision logic flow for determining appropriate safety controls based on the physical state of Dilevalol Hydrochloride.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282168, Dilevalol. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Available at: [Link]

  • Frishman, W. H., et al. "Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension." Archives of Internal Medicine. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilevalol hydrochloride
Reactant of Route 2
Reactant of Route 2
Dilevalol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.